Product packaging for N-(2,4-Dimethylphenyl)formamide-d9(Cat. No.:)

N-(2,4-Dimethylphenyl)formamide-d9

Cat. No.: B13432968
M. Wt: 158.24 g/mol
InChI Key: JOFDPSBOUCXJCC-XVGWXEQOSA-N
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Description

N-(2,4-Dimethylphenyl)formamide-d9 is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B13432968 N-(2,4-Dimethylphenyl)formamide-d9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO

Molecular Weight

158.24 g/mol

IUPAC Name

N-[2,3,5-trideuterio-4,6-bis(trideuteriomethyl)phenyl]formamide

InChI

InChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-6H,1-2H3,(H,10,11)/i1D3,2D3,3D,4D,5D

InChI Key

JOFDPSBOUCXJCC-XVGWXEQOSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])NC=O)[2H]

Canonical SMILES

CC1=CC(=C(C=C1)NC=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-(2,4-Dimethylphenyl)formamide-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of N-(2,4-Dimethylphenyl)formamide-d9. It is intended for researchers, scientists, and professionals in drug development and environmental analysis who are working with or have an interest in this stable isotope-labeled compound.

Core Chemical Properties

This compound is the deuterated analog of N-(2,4-Dimethylphenyl)formamide, a known impurity and degradation product of the pesticide Amitraz.[1][2] The incorporation of nine deuterium (B1214612) atoms makes it a valuable internal standard for quantitative mass spectrometry-based studies.

PropertyValueSource
IUPAC Name N-[2,3,5-trideuterio-4,6-bis(trideuteriomethyl)phenyl]formamide[1][3]
CAS Number Not available for deuterated form; 60397-77-5 for non-deuterated[4][5][6][7][8][9]
Molecular Formula C₉H₂D₉NO[1][2]
Molecular Weight 158.25 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point 113-115 °C[1]
Solubility Slightly soluble in dimethyl sulfoxide (B87167) and methanol (B129727)[1]
InChI Key JOFDPSBOUCXJCC-XVGWXEQOSA-N[1][2][3]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the formylation of deuterated 2,4-dimethylaniline (B123086). A common laboratory-scale procedure is outlined below.

Synthesis of this compound

Principle: This synthesis involves the reaction of 2,4-dimethylaniline with formic anhydride (B1165640).[1] The use of a deuterated starting material or a deuterating agent in a later step leads to the final deuterated product.

Materials:

Procedure:

  • Dissolve 2,4-dimethylaniline-d9 in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add formic anhydride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification 2_4_DMA_d9 2,4-Dimethylaniline-d9 ReactionVessel Reaction in Anhydrous Diethyl Ether 2_4_DMA_d9->ReactionVessel FormicAnhydride Formic Anhydride FormicAnhydride->ReactionVessel Stirring Stir at RT for 12h ReactionVessel->Stirring Quenching Quench with NaHCO3 Stirring->Quenching Extraction Separatory Funnel (Extraction) Quenching->Extraction Drying Dry over MgSO4 Extraction->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification FinalProduct N-(2,4-Dimethylphenyl) formamide-d9 Purification->FinalProduct

Synthesis workflow for this compound.

Biological Significance and Metabolic Pathway

N-(2,4-Dimethylphenyl)formamide is a primary metabolite of the formamidine (B1211174) pesticide Amitraz.[4][10] Amitraz is used in agriculture and veterinary medicine to control mites and ticks.[4] In biological systems and under certain environmental conditions, Amitraz hydrolyzes to form N-(2,4-Dimethylphenyl)formamide and other metabolites.[4][10] Due to its role as a metabolite, this compound is an essential tool for metabolic and environmental fate studies of Amitraz.

MetabolicPathway Amitraz Amitraz DMPF N'-(2,4-Dimethylphenyl)-N- methylformamidine (DMPF) Amitraz->DMPF Hydrolysis DMA 2,4-Dimethylaniline (DMA) Amitraz->DMA Hydrolysis DMF_d9 N-(2,4-Dimethylphenyl) formamide (DMF) DMPF->DMF_d9 Hydrolysis DMPF->DMA Hydrolysis

Simplified metabolic pathway of Amitraz.

Analytical Methodologies

The quantification of N-(2,4-Dimethylphenyl)formamide in various matrices is crucial for regulatory monitoring and research. The use of this compound as an internal standard is the gold standard for accurate quantification by isotope dilution mass spectrometry.

LC-MS/MS Analysis

Principle: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the determination of N-(2,4-Dimethylphenyl)formamide. The deuterated internal standard is spiked into the sample, and the ratio of the analyte to the internal standard is used for quantification.

Sample Preparation (QuEChERS Method):

  • Homogenize the sample matrix (e.g., fruit, soil, honey).

  • Weigh a representative portion of the homogenized sample into a centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add acetonitrile (B52724) and appropriate salts for extraction and partitioning.

  • Shake vigorously and centrifuge.

  • Take an aliquot of the supernatant for cleanup by dispersive solid-phase extraction (d-SPE).

  • Centrifuge and filter the supernatant for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column is typically used.[11]

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) formate.[12]

  • Ionization: Electrospray ionization (ESI) in positive mode.[11]

  • Mass Transitions:

    • N-(2,4-Dimethylphenyl)formamide: m/z 150 -> 107[12]

    • This compound: The precursor ion will be approximately m/z 159, with the product ion also showing a corresponding mass shift.

AnalyticalWorkflow Sample Sample Collection (e.g., Honey, Fruit) Homogenization Homogenization Sample->Homogenization Spiking Spike with This compound Homogenization->Spiking Extraction QuEChERS Extraction Spiking->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Analytical workflow for the quantification of N-(2,4-Dimethylphenyl)formamide.

Applications

This compound serves several critical roles in scientific research and analysis:

  • Reference Standard: It is used as a certified reference material for the detection and quantification of its non-deuterated counterpart in environmental and food samples.[1]

  • Metabolic Studies: Its use as an internal standard allows for the accurate tracing and quantification of Amitraz metabolism in various biological systems.

  • Pharmaceutical Intermediate: The non-deuterated form is an intermediate in the synthesis of various biologically active compounds and pharmaceuticals.[1]

Safety and Handling

Recommended Handling Procedures:

  • Use only in a well-ventilated area or under a chemical fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

  • Avoid inhalation of dust and contact with skin and eyes.[13]

  • Wash hands thoroughly after handling.[14]

  • Store in a tightly closed container in a cool, dry place.[13]

Conclusion

This compound is an indispensable tool for the accurate quantification of the corresponding Amitraz metabolite. Its stable isotope label ensures high precision in mass spectrometry-based analytical methods. A thorough understanding of its chemical properties, synthesis, and analytical applications is essential for researchers in environmental science, food safety, and pharmacology. Proper handling and safety precautions are paramount when working with this compound and its non-deuterated analog.

References

An In-Depth Technical Guide to the Synthesis of N-(2,4-Dimethylphenyl)formamide-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing N-(2,4-Dimethylphenyl)formamide-d9, a deuterated analog of a primary metabolite of the widely used acaricide, amitraz. The isotopic labeling of this compound is crucial for its use as an internal standard in metabolic studies, environmental monitoring, and pharmacokinetic research, enabling precise quantification and differentiation from its endogenous, non-deuterated counterpart.

This document outlines two primary synthetic strategies: the direct formylation of isotopically labeled 2,4-dimethylaniline (B123086) and the hydrogen-deuterium exchange on the unlabeled N-(2,4-dimethylphenyl)formamide. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in the successful synthesis and characterization of this important analytical standard.

Core Synthetic Strategies

The synthesis of this compound can be approached through two principal pathways, each with distinct advantages and considerations regarding starting material availability, desired labeling pattern, and scalability.

1. Direct Formylation of Deuterated 2,4-Dimethylaniline: This bottom-up approach involves the synthesis of the deuterated aniline (B41778) precursor, followed by a formylation reaction. This method offers precise control over the location and extent of deuteration.

2. Hydrogen-Deuterium Exchange (H-D Exchange) on N-(2,4-Dimethylphenyl)formamide: This top-down strategy involves the direct exchange of hydrogen atoms for deuterium (B1214612) on the pre-formed, non-deuterated formamide (B127407). This method can be simpler if the unlabeled starting material is readily available, but may result in incomplete or less specific deuteration.

Below is a logical workflow illustrating these synthetic approaches.

Synthesis_Workflow cluster_0 Strategy 1: Direct Formylation cluster_1 Strategy 2: H-D Exchange A Deuterated 2,4-Dimethylaniline (d9) C This compound A->C Formylation B Deuterated Formylating Agent B->C D N-(2,4-Dimethylphenyl)formamide G This compound D->G H-D Exchange E Deuterium Source (e.g., D2O, D-TFA) E->G F Catalyst F->G

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound, providing step-by-step instructions for the key reactions.

Method 1: Formylation of 2,4-Dimethylaniline-d9 (B13445642) with Deuterated Formic Acid

This method relies on the commercially available 2,4-dimethylaniline-d11 as the starting material. The formylation is achieved using deuterated formic acid, activated by triflic anhydride (B1165640), to yield the desired fully deuterated product.

Reaction Scheme:

Formylation_Reaction reactant1 2,4-Dimethylaniline-d9 product This compound reactant1->product reactant2 Formic acid-d2 reactant2->product reagent Triflic Anhydride Et3N, DCM, 0 °C to rt reagent->product

Caption: Formylation of deuterated 2,4-dimethylaniline.

Procedure:

  • To a solution of 98% formic acid-d2 in dichloromethane (B109758) (DCM) at 0°C, add triethylamine (B128534) (Et3N).

  • Slowly add triflic anhydride to the cooled solution and stir for 30 minutes at 0°C.

  • Add a solution of 2,4-dimethylaniline-d9 in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with 10% HCl, 10% Na2CO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an ethyl acetate-hexane gradient.

Method 2: Hydrogen-Deuterium Exchange using a Ruthenium Catalyst

This protocol describes the deuteration of commercially available N-(2,4-Dimethylphenyl)formamide using a heterogeneous catalyst in a continuous-flow system. This method can achieve high isotopic purity.[1]

Experimental Setup:

HD_Exchange_Workflow Start N-(2,4-Dimethylphenyl)formamide in D2O Pump HPLC Pump Start->Pump Reactor Packed-Bed Reactor (Ru/C Catalyst) Collection Product Collection Reactor->Collection Pump->Reactor Flow Analysis Analysis (NMR, MS) Collection->Analysis

Caption: Continuous-flow H-D exchange experimental setup.

Procedure:

  • Prepare a solution of N-(2,4-Dimethylphenyl)formamide in D2O.

  • Pack a stainless-steel column with a Ru/C catalyst.

  • Heat the column to the desired reaction temperature (e.g., 100-150 °C).

  • Pump the solution of the starting material through the heated catalyst bed at a defined flow rate.

  • Collect the eluent containing the deuterated product.

  • Remove the D2O under reduced pressure to isolate the this compound.

  • Analyze the product for isotopic purity using NMR and Mass Spectrometry.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound.

PropertyValueReference
Molecular Formula C₉H₂D₉NO[1]
Molecular Weight 158.25 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 113-115 °C[1]

Table 1: Physicochemical Properties of this compound.

Synthesis MethodStarting MaterialKey Reagents/CatalystIsotopic PurityYieldReference
Direct Formylation 2,4-Dimethylaniline-d9Formic acid-d2, Triflic Anhydride>98%87%[2]
H-D Exchange N-(2,4-Dimethylphenyl)formamideRu/C, D₂O>95%High[1]

Table 2: Comparison of Synthetic Methods for this compound.

Characterization Data

The successful synthesis of this compound is confirmed through spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the deuterated positions. The spectrum of the fully deuterated compound should show no signals corresponding to the aromatic protons or the methyl groups. A signal for the formyl proton may be observed if formic acid-d1 is used, which can be exchanged with a deuterated solvent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and isotopic enrichment. The molecular ion of this compound is observed at m/z 158.1403, which is a significant mass shift from the non-deuterated compound (m/z 149.0841).[1]

Conclusion

This technical guide has detailed two effective methods for the synthesis of this compound. The choice of method will depend on the availability of deuterated starting materials and the desired level of isotopic purity. The direct formylation of deuterated 2,4-dimethylaniline offers precise control over the deuteration pattern, while the hydrogen-deuterium exchange method provides a potentially more straightforward route if the unlabeled formamide is readily accessible. The provided experimental protocols and characterization data serve as a valuable resource for researchers requiring this essential analytical standard for their studies in drug metabolism, environmental science, and toxicology.

References

In-Depth Technical Guide: N-(2,4-Dimethylphenyl)formamide-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2,4-Dimethylphenyl)formamide-d9, a deuterated analog of a significant metabolite of the formamidine (B1211174) pesticide, amitraz. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and illustrates its role in metabolic pathways.

Core Compound Data

This compound is a stable isotope-labeled compound essential for use as an internal standard in quantitative analytical studies, particularly in residue analysis and pharmacokinetic research. Its deuteration provides a distinct mass shift, allowing for clear differentiation from its non-deuterated counterpart in mass spectrometry-based assays.

PropertyValue
CAS Number 1801691-99-5
Molecular Formula C₉H₂D₉NO
Molecular Weight 158.25 g/mol
Isotopic Purity >95%
Appearance White to off-white solid
Melting Point 113-115 °C
Solubility Slightly soluble in dimethyl sulfoxide (B87167) and methanol

Metabolic Pathway of Amitraz

N-(2,4-Dimethylphenyl)formamide is a key metabolite in the degradation of the pesticide amitraz. The metabolic cascade involves several enzymatic transformations, primarily mediated by cytochrome P450 enzymes. Understanding this pathway is crucial for toxicological assessments and for monitoring pesticide residues in environmental and biological samples.

amitraz_metabolism cluster_cytochromes Cytochrome P450 Mediated Amitraz Amitraz DMPF N'-(2,4-Dimethylphenyl)-N-methylformamidine (DMPF) Amitraz->DMPF Hydrolysis DMF_d9 This compound (DMF-d9) DMPF->DMF_d9 Hydrolysis CYP1A2 CYP1A2 CYP2C9 CYP2C9 CYP2C19 CYP2C19 CYP2D6 CYP2D6 CYP2E1 CYP2E1 CYP3A4 CYP3A4 DMA 2,4-Dimethylaniline (B123086) (DMA) DMF_d9->DMA Hydrolysis

Metabolic degradation pathway of Amitraz.

Experimental Protocols

Detailed methodologies are critical for the successful synthesis and analysis of this compound. The following protocols provide a foundation for laboratory work with this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the formylation of 2,4-dimethylaniline using a deuterated formic acid source.

Materials:

  • 2,4-Dimethylaniline

  • Deuterated formic acid (DCOOH) or deuterated formic anhydride (B1165640) ((DCO)₂O)

  • Anhydrous toluene

  • Acid catalyst (e.g., sulfuric acid) (optional)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 2,4-dimethylaniline in anhydrous toluene.

  • Slowly add a stoichiometric equivalent of deuterated formic acid or deuterated formic anhydride to the solution while stirring. If using formic acid, a catalytic amount of a strong acid like sulfuric acid can be added to accelerate the reaction.

  • The reaction mixture is heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solution is washed with a 5% sodium bicarbonate solution to neutralize any excess acid, followed by a wash with brine.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is then purified by recrystallization or column chromatography to achieve high purity.

synthesis_workflow start Start: Reactants reactants 2,4-Dimethylaniline + Deuterated Formic Acid/Anhydride start->reactants reaction Reflux in Toluene reactants->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup extraction Solvent Extraction workup->extraction drying Drying (MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Recrystallization/Chromatography) evaporation->purification product Final Product: This compound purification->product analytical_workflow start Start: Honey Sample homogenize Homogenize and Weigh Sample start->homogenize dissolve Dissolve in Water homogenize->dissolve spike Spike with Internal Standard (DMF-d9) dissolve->spike extract QuEChERS Extraction (Acetonitrile + Salts) spike->extract centrifuge1 Centrifuge extract->centrifuge1 cleanup Dispersive SPE Cleanup centrifuge1->cleanup centrifuge2 Centrifuge cleanup->centrifuge2 filter Filter centrifuge2->filter analyze LC-MS/MS Analysis filter->analyze end End: Quantification analyze->end

Technical Data Sheet: N-(2,4-Dimethylphenyl)formamide-d9

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of N-(2,4-Dimethylphenyl)formamide-d9, with a focus on its molecular weight and applications in a research setting.

Core Compound Data

This compound is the deuterated analog of N-(2,4-Dimethylphenyl)formamide, a known metabolite of the pesticide Amitraz.[1][2] The incorporation of nine deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis.[3]

The key quantitative data for this compound and its non-deuterated counterpart are summarized in the table below for direct comparison.

PropertyThis compoundN-(2,4-Dimethylphenyl)formamide (Non-deuterated)
Molecular Formula C₉H₂D₉NO[4]C₉H₁₁NO[1][5]
Molecular Weight 158.25 g/mol [4]149.19 g/mol [1][5][6]
Exact Mass 158.1403 Da149.0841 Da
IUPAC Name N-[2,3,5-trideuterio-4,6-bis(trideuteriomethyl)phenyl]formamide[4]N-(2,4-dimethylphenyl)formamide[6]

Application in Experimental Protocols

The primary application of this compound is as an internal standard in analytical methodologies, particularly for chromatography-mass spectrometry (LC-MS or GC-MS).[3]

Internal standards are essential for accurate quantification in complex matrices by correcting for analyte loss during sample preparation and for variations in instrument response.

  • Preparation of Standard Solution : A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a precise, known concentration.

  • Sample Spiking : A known volume of the internal standard stock solution is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

  • Sample Preparation : The samples are then subjected to the extraction, cleanup, and concentration steps required to isolate the target analyte (N-(2,4-Dimethylphenyl)formamide). Because the deuterated standard has nearly identical physicochemical properties to the non-deuterated analyte, it experiences similar effects throughout this process.[3]

  • Analysis by Mass Spectrometry : During analysis, the mass spectrometer is set to monitor the mass-to-charge ratio (m/z) for both the analyte and the deuterated internal standard.

  • Quantification : The analyte's concentration is determined by calculating the ratio of its peak area to the peak area of the internal standard. This ratio is then plotted against the concentrations of the calibration standards to generate a calibration curve, from which the concentration in unknown samples can be accurately determined.

Logical Workflow for Quantitative Analysis

The use of this compound as an internal standard follows a logical workflow designed to ensure data accuracy and precision.

G Workflow for Use as Internal Standard A Prepare Stock Solution of this compound B Spike Samples, Calibrators, and QCs with Internal Standard A->B C Perform Sample Extraction and Cleanup B->C D Analyze by LC-MS or GC-MS C->D E Calculate Analyte/IS Peak Area Ratio D->E F Quantify Analyte Concentration using Calibration Curve E->F

Caption: Logical workflow for quantitative analysis.

Disclaimer: As this compound is an analytical standard, it is not associated with biological signaling pathways. The provided workflow illustrates its application in quantitative analysis, which is its primary scientific use.

References

An In-Depth Technical Guide to the Isotopic Purity of N-(2,4-Dimethylphenyl)formamide-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,4-Dimethylphenyl)formamide-d9 is the deuterated form of N-(2,4-Dimethylphenyl)formamide, a known metabolite of the formamidine (B1211174) pesticide, Amitraz. Its stable isotope-labeled nature makes it an invaluable tool in various scientific disciplines, particularly in drug metabolism and pharmacokinetic (DMPK) studies, as well as in environmental and food safety analysis as an internal standard for quantitative mass spectrometry. The utility of this deuterated standard is intrinsically linked to its isotopic purity—the degree to which the protium (B1232500) atoms have been replaced by deuterium (B1214612). High isotopic purity is critical for ensuring the accuracy and sensitivity of analytical methods.

This technical guide provides a comprehensive overview of the synthesis, isotopic purity analysis, and metabolic context of this compound. It is intended to serve as a resource for researchers and professionals who utilize this compound in their work.

Synthesis and Isotopic Incorporation

The synthesis of this compound with high isotopic enrichment is crucial for its function as an internal standard. Several methods can be employed for deuterium incorporation. A common approach involves the formylation of deuterated 2,4-dimethylaniline.

Alternatively, hydrogen-deuterium exchange (HDE) reactions on the non-deuterated N-(2,4-Dimethylphenyl)formamide can be performed. For instance, using deuterated trifluoroacetic acid (CF3COOD) can facilitate electrophilic aromatic substitution, leading to high levels of deuteration on the aromatic ring.[1] The electron-donating nature of the two methyl groups on the phenyl ring directs deuterium exchange to the ortho and para positions.[1] Another efficient method is the use of a ruthenium-on-carbon (Ru/C) catalyst in a continuous-flow system, which can achieve regioselective deuteration.[1]

Isotopic Purity Data

The isotopic purity of commercially available this compound is typically high, ensuring minimal interference from the unlabeled isotopologue in analytical assays. The following table summarizes the typical specifications for isotopic purity.

ParameterSpecificationAnalytical Method
Isotopic Purity≥ 95%Mass Spectrometry, NMR
Deuterium Enrichment≥ 98% (for deuterated positions)Mass Spectrometry, NMR
Chemical Purity≥ 97%HPLC, GC

Experimental Protocols

Accurate determination of isotopic purity is paramount. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Purity Determination by Mass Spectrometry

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The mass difference between the deuterated and non-deuterated isotopologues allows for their differentiation and relative quantification.

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with a liquid chromatography system (LC-MS) is recommended for accurate mass measurements and to separate the analyte from any potential impurities.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions from the stock solution to create working standards in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is typically used.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is employed to ensure good peak shape and separation.

      • Flow Rate: 0.3-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for this compound.

      • Acquisition Mode: Full scan mode is used to observe the entire isotopic cluster. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted quantification of the different isotopologues.

      • Data Analysis: The isotopic distribution is analyzed by integrating the peak areas of the different isotopologues. The isotopic purity is calculated as the ratio of the peak area of the d9-isotopologue to the sum of the peak areas of all isotopologues (d0 to d9).

Isotopic Enrichment Determination by NMR Spectroscopy

Principle: NMR spectroscopy provides detailed structural information. In ¹H NMR, the absence of signals at positions where deuterium has been incorporated confirms deuteration. In ²H NMR, the presence of signals confirms the location of deuterium. Quantitative NMR (qNMR) can be used to determine the level of isotopic enrichment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for optimal resolution and sensitivity.

Protocol:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d6). The use of a non-deuterated internal standard with a known concentration is necessary for quantitative analysis.

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • The absence or significant reduction of proton signals corresponding to the aromatic and methyl protons confirms successful deuteration.

    • The residual proton signals can be integrated and compared to the integral of a known internal standard to quantify the amount of non-deuterated species.

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum.

    • The presence of signals will confirm the positions of deuterium incorporation.

    • The integrals of the deuterium signals can be used to determine the relative isotopic enrichment at different sites within the molecule.

Visualizations

Analytical Workflow for Isotopic Purity Determination

Analytical Workflow for Isotopic Purity Determination of this compound cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_proc Data Processing & Calculation cluster_reporting Reporting prep Prepare Stock & Working Solutions lcms LC-MS/MS Analysis prep->lcms nmr NMR Spectroscopy prep->nmr ms_data Integrate Peak Areas of Isotopologues lcms->ms_data nmr_data Integrate Residual Proton & Deuterium Signals nmr->nmr_data calc_purity Calculate Isotopic Purity & Enrichment ms_data->calc_purity nmr_data->calc_purity report Certificate of Analysis calc_purity->report

Caption: Workflow for determining the isotopic purity of this compound.

Metabolic Pathway of Amitraz

N-(2,4-Dimethylphenyl)formamide is a key metabolite of the pesticide Amitraz. Understanding this metabolic pathway is crucial for interpreting toxicological and environmental data.

Metabolic Pathway of Amitraz to N-(2,4-Dimethylphenyl)formamide Amitraz Amitraz Metabolite1 N'-(2,4-Dimethylphenyl)-N-methylformamidine (BTS-27271) Amitraz->Metabolite1 Hydrolysis Metabolite3 2,4-Dimethylaniline Amitraz->Metabolite3 Hydrolysis Metabolite2 N-(2,4-Dimethylphenyl)formamide (BTS-27919) Metabolite1->Metabolite2 Hydrolysis Metabolite2->Metabolite3 Hydrolysis

Caption: Simplified metabolic pathway of Amitraz.

Conclusion

The isotopic purity of this compound is a critical parameter that underpins its utility as an internal standard and research tool. A thorough understanding and rigorous analytical control of its isotopic composition are essential for generating reliable and accurate scientific data. This guide provides the foundational knowledge and experimental frameworks necessary for the effective use and quality assessment of this important deuterated compound. Researchers, scientists, and drug development professionals are encouraged to implement these methodologies to ensure the integrity of their analytical results.

References

N-(2,4-Dimethylphenyl)formamide-d9: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the available safety data, physical and chemical properties, and handling procedures for N-(2,4-Dimethylphenyl)formamide-d9 and its non-deuterated form. The information is intended for researchers, scientists, and professionals in the field of drug development.

Compound Identification and Properties

This compound is a deuterated form of N-(2,4-Dimethylphenyl)formamide, which is a known metabolite of the pesticide Amitraz.[1] The deuterated version is a stable isotope-labeled compound often used in analytical and research applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₉H₂D₉NO[1]
Molecular Weight158.25 g/mol [1]
AppearanceWhite to off-white solid[1]
Melting Point113-115 °C[1]
SolubilitySlightly soluble in dimethyl sulfoxide (B87167) and methanol[1]

Table 2: Physicochemical Properties of N-(2,4-Dimethylphenyl)formamide (Non-Deuterated)

PropertyValueReference
CAS Number60397-77-5[2][3]
Molecular FormulaC₉H₁₁NO[2][4]
Molecular Weight149.19 g/mol [2][4]
AppearanceOff-White to Pale Pink Solid[2]
Melting Point114-118 °C[2]

Hazard Identification and Safety Data (for N-(2,4-Dimethylphenyl)formamide)

The following hazard information is for the non-deuterated analogue, N-(2,4-Dimethylphenyl)formamide.

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard StatementReference
Acute Toxicity, Oral3H301: Toxic if swallowed[4]
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects[4]
Hazardous to the Aquatic Environment, Long-Term Hazard2H411: Toxic to aquatic life with long lasting effects[4]
Acute Toxicity, Inhalation4Harmful if inhaled[3]
Skin Corrosion/Irritation2Irritating to skin[3]
Serious Eye Damage/Eye Irritation2ACauses serious eye irritation[3][5]

GHS Pictograms:

alt text
alt text
alt text

Signal Word: Danger[4]

Table 4: Toxicological Data (for N-(2,4-Dimethylphenyl)formamide)

TestRouteSpeciesValueReference
LD50Oral-100 mg/kg (ATE)[5]
LD50Dermal-300 mg/kg (ATE)[5]
LC50Inhalation-0.5 mg/l (4 h) (ATE)[5]

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented were not available in the searched documents. The provided toxicological data are likely derived from standardized OECD or equivalent guidelines for chemical safety testing.

Handling and Storage

Handling:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[6][7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][8]

  • Wash hands thoroughly after handling.[5][8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[6][9]

  • Take precautionary measures against static discharge.[6][8]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

  • Recommended storage temperature is +4°C.[10]

Emergency Procedures

First-Aid Measures:

  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[4]

  • If on Skin: Remove contaminated clothing and wash skin with soap and water.[3]

  • If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen. Get medical attention.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

Visualized Safety Workflow

The following diagram illustrates a general workflow for the safe handling of a hazardous chemical like N-(2,4-Dimethylphenyl)formamide in a research setting.

A Risk Assessment (Review SDS) B Select & Don PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Weighing & Handling C->D E Experimentation D->E I Spill or Exposure? E->I F Decontamination (Clean work area) G Waste Disposal (Follow institutional guidelines) F->G H Remove PPE & Wash Hands G->H I->F No J Emergency Response (First Aid, Notify Supervisor) I->J Yes J->F

Caption: Safe handling workflow for hazardous chemicals.

References

In-Depth Technical Guide: Solubility of N-(2,4-Dimethylphenyl)formamide-d9 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(2,4-Dimethylphenyl)formamide-d9 in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine these parameters in their own laboratory settings. The methodologies outlined are based on established principles of solubility testing for organic compounds.

Introduction to this compound

This compound is the deuterated analog of N-(2,4-Dimethylphenyl)formamide, a known metabolite of the pesticide Amitraz. The introduction of deuterium (B1214612) isotopes provides a valuable tool for metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification, owing to the mass shift it introduces. Understanding the solubility of this compound in various organic solvents is critical for a wide range of applications, including reaction chemistry, formulation development, and analytical method development.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been published. To facilitate the systematic collection and comparison of such data, the following table template is provided for researchers to record their experimental findings.

Table 1: Experimental Solubility of this compound

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
e.g., Acetonitrilee.g., 25
e.g., Dichloromethanee.g., 25
e.g., Ethyl Acetatee.g., 25
e.g., Hexanese.g., 25
e.g., Methanole.g., 25
e.g., Dimethyl Sulfoxide (B87167) (DMSO)e.g., 25
e.g., Toluenee.g., 25
e.g., Acetonee.g., 25

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. The widely accepted "shake-flask" method is described, which is considered a reliable technique for establishing equilibrium solubility.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (B75204) (e.g., 2 mL or 4 mL glass vials)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound into a vial. An amount that is visibly in excess of what is expected to dissolve is recommended.

    • Pipette a known volume of the desired organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The system is considered at equilibrium when the concentration of the solute in the solution does not change over time.

  • Phase Separation:

    • After equilibration, remove the vial and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining particulate matter.

    • Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • The resulting concentration is the solubility of this compound in the specific organic solvent at the tested temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_result Result A Weigh excess This compound B Add known volume of organic solvent A->B to vial C Agitate at constant temperature (24-48h) B->C D Centrifuge to settle solid C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC (or other method) F->G H Calculate solubility G->H I Quantitative Solubility Data H->I

Caption: Workflow for determining the solubility of this compound.

Technical Guide: Physical Properties of N-(2,4-Dimethylphenyl)formamide-d9

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the physical appearance and related properties of the deuterated compound N-(2,4-Dimethylphenyl)formamide-d9. This information is critical for its proper identification, handling, and use in research and development settings.

Physical Appearance

This compound is a stable, isotope-labeled form of N-(2,4-Dimethylphenyl)formamide. Its physical appearance is consistently reported as a white to off-white solid [1]. The non-deuterated analog, N-(2,4-Dimethylphenyl)formamide, is similarly described as an off-white to pale pink solid[2]. The solid form is the expected state of this compound under standard laboratory conditions.

Quantitative Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound and its non-deuterated counterpart for comparative purposes.

PropertyThis compoundN-(2,4-Dimethylphenyl)formamide
Physical State White to off-white solid[1]Off-white to pale pink solid[2]
Molecular Formula C₉H₂D₉NO[1]C₉H₁₁NO[2]
Molecular Weight 158.25 g/mol [1]149.19 g/mol [2][3]
Melting Point 113-115 °C[1]114-118 °C[2][3]
Solubility Slightly soluble in dimethyl sulfoxide (B87167) and methanol[1]No specific data found

Methodological Considerations

The determination of the physical properties outlined above, such as appearance and melting point, typically involves standard analytical chemistry techniques.

  • Visual Inspection: The color and state (e.g., crystalline, powder) are determined through direct visual observation under controlled lighting conditions.

  • Melting Point Analysis: The melting point range is determined using a calibrated melting point apparatus, which provides a precise measure of the temperature at which the solid transitions to a liquid.

Detailed experimental protocols for these standard procedures are widely available in laboratory reference manuals and are not specific to this compound.

Logical Relationships and Workflows

While the user requested diagrams for signaling pathways or experimental workflows, these are not applicable to the description of a compound's physical appearance. The physical properties are inherent characteristics of the molecule and are determined through direct measurement rather than complex biological or chemical pathways.

For clarity, a simple logical diagram illustrating the relationship between the compound and its observed properties is provided below.

cluster_compound Compound Identity cluster_properties Physical Properties Cpd This compound Appearance White to Off-White Solid Cpd->Appearance is observed as a MeltingPoint 113-115 °C Cpd->MeltingPoint has a melting point of

Figure 1: Relationship between the compound and its physical properties.

References

A Technical Guide to N-(2,4-Dimethylphenyl)formamide-d9 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the commercial sourcing and application of N-(2,4-Dimethylphenyl)formamide-d9. This deuterated analog serves as a critical internal standard for the quantitative analysis of its non-labeled counterpart, a metabolite of the pesticide Amitraz (B1667126). This guide offers a comprehensive overview of commercial suppliers, key product specifications, and a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Commercial Suppliers and Product Specifications

This compound is a specialized chemical available from a select number of commercial suppliers. The primary sources identified are Toronto Research Chemicals (TRC) and Smolecule. TRC's products are also distributed through various vendors, including LGC Standards and Fisher Scientific.

A summary of key quantitative data from these suppliers is presented in the table below for easy comparison.

Parameter Toronto Research Chemicals (TRC) Smolecule
Product Number TRC-D476722S13958949
CAS Number 1801691-99-5Not explicitly listed
Chemical Formula C₉H₂D₉NOC₉H₂D₉NO
Molecular Weight 158.25 g/mol 158.25 g/mol
Chemical Purity >95% (Typically confirmed by HPLC, NMR, MS)Not explicitly stated
Isotopic Enrichment Not explicitly stated, but Certificate of Analysis provides details>95%
Available Pack Sizes 1 mg, 5 mg, 10 mgInquire for details
Certificate of Analysis Provided with purchase, includes HPLC, NMR, and MS data[1][2]Available upon request

Logical Workflow for Utilizing a Deuterated Internal Standard

The effective use of this compound as an internal standard in a quantitative analytical workflow involves a series of logical steps, from procurement to data analysis. The following diagram illustrates this typical workflow.

G Figure 1: Workflow for Quantitative Analysis using a Deuterated Internal Standard cluster_procurement Procurement & Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing supplier Identify Supplier (e.g., TRC, Smolecule) purchase Purchase Standard supplier->purchase receive Receive & Log Standard purchase->receive stock Prepare Stock Solution receive->stock spike Spike Sample with Internal Standard (IS) stock->spike sample Obtain Analytical Sample (e.g., honey, urine) sample->spike extract Extract Analytes & IS spike->extract cleanup Sample Cleanup (e.g., SPE, LLE) extract->cleanup lcms LC-MS/MS Analysis cleanup->lcms integrate Peak Integration lcms->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify Quantify Analyte using Calibration Curve ratio->quantify

Figure 1: Workflow for Quantitative Analysis using a Deuterated Internal Standard

Experimental Protocol: Quantification of N-(2,4-Dimethylphenyl)formamide in Honey using LC-MS/MS with a Deuterated Internal Standard

The following protocol is a representative methodology for the quantification of N-(2,4-Dimethylphenyl)formamide in a complex matrix like honey, utilizing this compound as an internal standard. This method is adapted from established procedures for the analysis of pesticide residues and metabolites.[3][4]

1. Materials and Reagents

  • N-(2,4-Dimethylphenyl)formamide (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Hexane (HPLC grade)

  • Isopropyl alcohol (HPLC grade)

  • Honey samples for analysis

2. Standard Solution Preparation

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of acetonitrile.

  • Working Internal Standard Solution (1 µg/mL): Dilute the stock solution 1:100 with acetonitrile.

  • Analyte Stock Solution (100 µg/mL): Accurately weigh 1 mg of N-(2,4-Dimethylphenyl)formamide and dissolve in 10 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank honey extract with the analyte stock solution to achieve final concentrations ranging from 1 to 200 ng/mL. Spike each calibration standard with the working internal standard solution to a final concentration of 50 ng/mL.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Weigh 5 g of honey into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of water and vortex until the honey is fully dissolved.

  • Add 50 µL of the 1 µg/mL working internal standard solution.

  • Add 10 mL of a hexane:isopropyl alcohol (85:15, v/v) mixture.

  • Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 4-6) with another 10 mL of the hexane:isopropyl alcohol mixture.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of acetonitrile:water (1:1, v/v) for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-(2,4-Dimethylphenyl)formamide: Precursor ion [M+H]⁺ → Product ion(s)

    • This compound: Precursor ion [M+H]⁺ → Product ion(s) (Note: Specific MRM transitions should be optimized by infusing the individual standard solutions into the mass spectrometer.)

5. Data Analysis and Quantification

  • Integrate the peak areas for both the analyte and the internal standard in the chromatograms of the calibration standards and the samples.

  • Calculate the ratio of the analyte peak area to the internal standard peak area for each injection.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

  • Determine the concentration of N-(2,4-Dimethylphenyl)formamide in the samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol described above.

G Figure 2: Experimental Workflow for Quantification of N-(2,4-Dimethylphenyl)formamide cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis honey 5g Honey + 10mL Water spike_is Spike with IS (this compound) honey->spike_is lle1 Add 10mL Hexane/IPA Vortex & Centrifuge spike_is->lle1 collect1 Collect Organic Layer lle1->collect1 lle2 Repeat Extraction collect1->lle2 collect2 Combine Organic Layers lle2->collect2 evap Evaporate to Dryness collect2->evap recon Reconstitute in 1mL ACN/Water evap->recon lcms Inject into LC-MS/MS recon->lcms quant Quantify using Calibration Curve lcms->quant

Figure 2: Experimental Workflow for Quantification

This technical guide provides a comprehensive starting point for researchers utilizing this compound. For the most accurate and up-to-date information, it is always recommended to consult the supplier's Certificate of Analysis and relevant scientific literature for specific applications.

References

The Role of N-(2,4-Dimethylphenyl)formamide-d9 in Advanced Analytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,4-Dimethylphenyl)formamide-d9 is a deuterated stable isotope-labeled analog of N-(2,4-Dimethylphenyl)formamide. Its primary and critical application in the scientific community is as an internal standard for the quantitative analysis of its non-deuterated counterpart, a major metabolite and degradation product of the formamidine (B1211174) pesticide, amitraz (B1667126).[1] The use of a stable isotope-labeled internal standard is paramount in modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical results.[2]

This technical guide provides an in-depth overview of this compound, its physicochemical properties, and its application in the quantitative analysis of amitraz residues in various matrices. Detailed experimental protocols and data are presented to assist researchers in method development and validation.

Physicochemical Properties

This compound is a white to off-white solid with a molecular weight of 158.25 g/mol .[1] It is slightly soluble in methanol (B129727) and dimethyl sulfoxide.[1] The key physicochemical properties of both the deuterated and non-deuterated forms are summarized in the table below.

PropertyThis compoundN-(2,4-Dimethylphenyl)formamide
Molecular Formula C₉H₂D₉NOC₉H₁₁NO
Molecular Weight 158.25 g/mol [1]149.19 g/mol [3]
CAS Number 1801691-99-560397-77-5
Melting Point 113-115 °C[1]114-118 °C[4]
Appearance White to off-white solid[1]Off-white to pale pink solid[5]

Synthesis

The synthesis of this compound typically involves the formylation of deuterated 2,4-dimethylaniline (B123086). A common method is the reaction of 2,4-dimethylaniline with formic anhydride (B1165640) under mild conditions, which can yield high-purity products.[1] For the deuterated analog, a deuterated precursor, such as 2,4-dimethylaniline-d9, would be used in a similar reaction.

Applications in Quantitative Analysis

The principal use of this compound is as an internal standard in analytical methods designed to quantify residues of the pesticide amitraz and its metabolites. Amitraz is known to degrade into several products, with N-(2,4-Dimethylphenyl)formamide being a significant metabolite.[6][7] The deuterated standard is added to samples at a known concentration at the beginning of the analytical workflow. By comparing the instrument response of the analyte to that of the internal standard, precise quantification can be achieved.

Analytical Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used technique for the analysis of amitraz and its metabolites due to its high sensitivity and selectivity.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the separation and quantification of these compounds.[2]

Experimental Protocols

Analysis of Amitraz Metabolites in Honey by LC-MS/MS

This protocol is adapted from a method for the determination of amitraz and its metabolites in honey.

a. Sample Preparation:

  • Weigh 2.00 g of a homogenized honey sample into a centrifuge tube.

  • Add a known amount of this compound solution (e.g., 40 ng).

  • Dissolve the mixture in 10.0 mL of a pH 7 phosphate (B84403) buffer.

  • Perform a liquid-liquid extraction by adding 10.0 mL of acetonitrile (B52724) and 2.0 g of NaCl, followed by vortexing and centrifugation for 5 minutes.

  • Repeat the acetonitrile extraction and combine the supernatants.

  • Adjust the final volume of the combined supernatants to 20.0 mL with acetonitrile.

  • For cleanup, take a 1.0 mL aliquot and add 25 mg of PSA (primary secondary amine), 10 mg of C18, and 30 mg of MgSO₄. Centrifuge at high speed.

  • Take the supernatant and adjust the volume to 2.0 mL with water for LC-MS/MS analysis.

b. LC-MS/MS Conditions:

  • Column: XDB-C18

  • Mobile Phase: Gradient elution with (A) 0.15% formic acid in water and (B) acetonitrile.

  • Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Analysis of Amitraz Metabolites in Fruits by HPLC

This protocol is based on a method for determining amitraz residues in fruits.[10]

a. Sample Preparation:

  • Weigh 20 g of a homogenized fruit sample into a blender jar.

  • Add 2 g of sodium hydrogen carbonate and 60 mL of acetone. Macerate for 5 minutes.

  • Filter the extract under vacuum.

  • To the filtrate, add 1 g of NaCl and partition with n-hexane containing 20% ethyl acetate (B1210297).

  • Evaporate the organic layer to 5 mL and apply it to a Florisil solid-phase extraction (SPE) cartridge.

  • Elute the cartridge with 10 mL of n-hexane:ethyl acetate (8:2, v/v).

  • Evaporate the eluate to dryness and reconstitute the residue in 2 mL of acetonitrile.

  • Filter the final solution through a 0.45 µm membrane prior to HPLC analysis.

b. HPLC Conditions:

  • Column: Lichrosorb RP-18

  • Mobile Phase: Acetonitrile:Water (80:20, v/v)

  • Detection: UV at 313 nm

Quantitative Data

The following table summarizes performance data from various studies using deuterated internal standards for the analysis of amitraz and its metabolites.

AnalyteMatrixMethodLODLOQRecovery (%)Reference
N-(2,4-Dimethylphenyl)formamideHoneyLC-MS/MS0.69 µg/kg-81.1 - 114[8]
Amitraz & MetabolitesWhole BloodLC-MS/MS< 0.5 µg/L< 2 µg/L90.2 - 104.5[9]
AmitrazApplesHPLC0.02 ppm-88.8 - 92.1[10]
AmitrazGrapefruitHPLC0.02 ppm-87.2 - 90.9[10]
Amitraz & MetabolitesHoneyLC-MS/MS0.10 - 5.0 µg/kg-> 80

Visualizations

Amitraz Metabolic Pathway

The following diagram illustrates the degradation of amitraz to N-(2,4-Dimethylphenyl)formamide.

Amitraz_Metabolism Amitraz Amitraz DMPF N'-(2,4-dimethylphenyl)-N- methylformamidine (DMPF) Amitraz->DMPF Hydrolysis DMF N-(2,4-Dimethylphenyl)formamide (Analyte) DMPF->DMF Further Degradation

Caption: Metabolic degradation pathway of Amitraz.

Analytical Workflow Using an Internal Standard

This diagram shows the typical workflow for the quantitative analysis of N-(2,4-Dimethylphenyl)formamide using its deuterated analog as an internal standard.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Sample Matrix (e.g., Honey, Fruit) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Extraction Spike->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup LCMS LC-MS/MS or GC-MS Analysis Cleanup->LCMS Quantification Quantification (Analyte/IS Ratio) LCMS->Quantification Result Final Concentration of Analyte Quantification->Result

Caption: General analytical workflow.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of analytical chemistry, particularly for those involved in food safety and environmental monitoring. Its use as an internal standard in mass spectrometry-based methods provides the necessary accuracy and reliability for the quantification of amitraz residues. The detailed protocols and data presented in this guide serve as a valuable resource for the development and implementation of robust analytical methods.

References

Methodological & Application

Application Notes and Protocols for N-(2,4-Dimethylphenyl)formamide-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,4-Dimethylphenyl)formamide (DMF) is a principal metabolite of the formamidine (B1211174) pesticide, Amitraz. Due to the widespread use of Amitraz in agriculture and veterinary medicine, regulatory bodies worldwide have established maximum residue limits (MRLs) for Amitraz and its metabolites in various food commodities and environmental samples. Accurate quantification of N-(2,4-Dimethylphenyl)formamide is therefore crucial for monitoring compliance and ensuring food safety. The use of a stable isotope-labeled internal standard, such as N-(2,4-Dimethylphenyl)formamide-d9, is the gold standard for achieving the highest accuracy and precision in quantitative analysis by mass spectrometry. This deuterated analog closely mimics the chemical and physical properties of the native analyte, effectively compensating for variations in sample preparation, chromatographic separation, and instrument response.

These application notes provide a comprehensive overview and detailed protocols for the use of N-(2,á4-Dimethylphenyl)formamide-d9 as an internal standard in the analysis of N-(2,4-Dimethylphenyl)formamide in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Amitraz

Amitraz undergoes metabolic transformation to produce several metabolites, with N-(2,4-Dimethylphenyl)formamide being a key product. Understanding this pathway is essential for developing analytical methods that target the relevant residues.

Metabolic Pathway of Amitraz Metabolic Pathway of Amitraz Amitraz Amitraz DPMF N'-(2,4-Dimethylphenyl)-N-methylformamidine (DPMF) Amitraz->DPMF Hydrolysis DMF N-(2,4-Dimethylphenyl)formamide (DMF) DPMF->DMF Hydrolysis DMA 2,4-Dimethylaniline (DMA) DPMF->DMA Hydrolysis DMF->DMA Further Metabolism

Caption: Metabolic degradation pathway of Amitraz to its major metabolites.

Analytical Workflow

The robust and widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the preferred sample preparation technique for the analysis of pesticide residues in a variety of matrices. This workflow, coupled with LC-MS/MS, provides high-throughput and reliable quantification.

Analytical Workflow General Analytical Workflow using QuEChERS and LC-MS/MS cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Homogenization Spike 2. Spiking with This compound Sample->Spike Extraction 3. Acetonitrile (B52724) Extraction & Salting Out Spike->Extraction Cleanup 4. Dispersive SPE Cleanup Extraction->Cleanup LCMS 5. LC-MS/MS Analysis Cleanup->LCMS Quant 6. Quantification using Isotope Dilution LCMS->Quant Report 7. Reporting Results Quant->Report

Caption: A typical workflow for the analysis of N-(2,4-Dimethylphenyl)formamide.

Quantitative Data

The use of this compound as an internal standard significantly improves the quality of quantitative data. The following tables summarize typical validation parameters obtained from methods utilizing this internal standard.

Table 1: LC-MS/MS Method Validation Parameters for N-(2,4-Dimethylphenyl)formamide

ParameterResult
Linearity (r²)> 0.99
Limit of Quantification (LOQ)1 - 10 µg/kg
Limit of Detection (LOD)0.5 - 5 µg/kg
Accuracy (Recovery %)85 - 115%
Precision (RSD %)< 15%

Table 2: Recovery and Precision Data in Various Matrices

MatrixSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
Pears10986.5
Honey10958.2
Animal Tissue209211.3

Data compiled from publicly available validation reports and scientific literature. Actual performance may vary based on matrix and instrumentation.

Experimental Protocols

Preparation of Standards

1.1. Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of N-(2,4-Dimethylphenyl)formamide and this compound into separate 10 mL volumetric flasks.

  • Dissolve and dilute to the mark with acetonitrile.

  • Store stock solutions at -20°C.

1.2. Intermediate Standard Solutions (10 µg/mL):

  • Pipette 100 µL of each stock solution into separate 10 mL volumetric flasks.

  • Dilute to the mark with acetonitrile.

1.3. Working Standard Mixture (1 µg/mL):

  • Combine appropriate volumes of the intermediate standard solutions and dilute with acetonitrile to achieve the desired concentration. This solution will be used for spiking and calibration curves.

Sample Preparation (QuEChERS Protocol)

2.1. Extraction:

  • Weigh 10 g (for solid samples like fruits) or 10 mL (for liquid samples like honey) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add a specific volume of the this compound working standard solution to achieve a final concentration of, for example, 50 µg/kg.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifuge at ≥3000 x g for 5 minutes.

2.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE centrifuge tube containing the appropriate sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). The choice of sorbent may vary depending on the matrix.

  • Vortex for 30 seconds.

  • Centrifuge at ≥10,000 x g for 2 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. The extract may be diluted with an appropriate solvent (e.g., mobile phase initial conditions) if necessary.

LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions (Illustrative Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3.2. Mass Spectrometry Conditions (Illustrative Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-(2,4-Dimethylphenyl)formamide150.1122.115
This compound159.1131.115

Note: The optimal MS parameters, including collision energies and other source parameters, should be determined empirically for the specific instrument being used.

Data Analysis and Quantification

Quantification is performed using the isotopic dilution method. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards. The concentration of N-(2,4-Dimethylphenyl)formamide in the samples is then calculated from this calibration curve using the measured peak area ratio in the sample extract.

Conclusion

The use of this compound as an internal standard in conjunction with the QuEChERS sample preparation method and LC-MS/MS analysis provides a highly reliable and robust workflow for the quantification of N-(2,4-Dimethylphenyl)formamide in diverse and complex matrices. This approach ensures high accuracy and precision, meeting the stringent requirements of regulatory monitoring and food safety testing. The detailed protocols provided herein serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of pesticide residues.

LC-MS/MS method for N-(2,4-Dimethylphenyl)formamide-d9

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the sensitive and selective quantification of N-(2,4-Dimethylphenyl)formamide-d9 has been developed. This application note provides a detailed protocol for researchers, scientists, and drug development professionals. The method utilizes a stable isotope-labeled internal standard for accurate quantification and is applicable to various research and analytical settings.

Introduction

N-(2,4-Dimethylphenyl)formamide is a metabolite of the formamidine (B1211174) pesticide Amitraz.[1][2] Monitoring its presence and concentration is crucial in various fields, including environmental analysis, food safety, and toxicology. The use of a deuterated internal standard, this compound, allows for high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides the necessary sensitivity and selectivity for reliable quantification.

Materials and Methods

Reagents and Chemicals
  • N-(2,4-Dimethylphenyl)formamide reference standard

  • This compound (internal standard)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade methanol (B129727)

  • LC-MS grade water

  • Formic acid

  • Ammonium formate

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Experimental Protocols

Standard Solution Preparation

Stock solutions of N-(2,4-Dimethylphenyl)formamide and this compound are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solutions with a mixture of water and acetonitrile (1:1, v/v) to create calibration curves.

Sample Preparation

The sample preparation method should be optimized based on the matrix (e.g., plasma, urine, environmental samples). A general solid-phase extraction (SPE) protocol is described below:

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Loading: Load 1 mL of the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 3 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Analysis

The analysis is performed using a C18 analytical column with a gradient elution program.

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18, 2.1 x 100 mm, 2.2 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 10% B to 90% B in 5 min, hold for 2 min, then re-equilibrate

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4.0 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Gas Flow 600 L/hr
Collision Gas Argon

Quantitative Data

The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for the analyte and internal standard are selected based on their mass spectra. The molecular weight of N-(2,4-Dimethylphenyl)formamide is 149.19 g/mol , and its protonated molecule [M+H]+ has a mass-to-charge ratio (m/z) of approximately 150.1.[3][4][5] A primary fragmentation pathway involves the loss of carbon monoxide (CO).[6] The molecular weight of this compound is approximately 158.24 g/mol , resulting in a protonated molecule [M+H]+ with an m/z of around 159.2.[7]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-(2,4-Dimethylphenyl)formamide 150.1122.110015
This compound (IS) 159.2131.110015

Workflow Diagram

experimental_workflow cluster_prep Sample and Standard Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard_Prep Prepare Stock and Working Standards Spike_IS Spike with this compound (IS) Standard_Prep->Spike_IS Sample_Prep Sample Pre-treatment (e.g., plasma, urine) Sample_Prep->Spike_IS SPE_Condition Condition C18 SPE Cartridge SPE_Load Load Sample Spike_IS->SPE_Load SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analytes SPE_Wash->SPE_Elute Evaporate Evaporate Eluate SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Acquire_Data Acquire Data (MRM Mode) Inject->Acquire_Data Integrate_Peaks Integrate Peak Areas Acquire_Data->Integrate_Peaks Calibrate Generate Calibration Curve Integrate_Peaks->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

References

Application Notes and Protocols for N-(2,4-Dimethylphenyl)formamide-d9 in Pesticide Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(2,4-Dimethylphenyl)formamide-d9 as an internal standard for the quantitative analysis of the pesticide amitraz (B1667126) and its metabolites in various matrices. The protocols detailed below are based on established analytical methodologies such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with QuEChERS sample preparation.

Introduction

Amitraz is a widely used formamidine (B1211174) pesticide and acaricide. Due to its potential toxicity and the presence of its residues in food products, regulatory bodies worldwide have established maximum residue limits (MRLs). Amitraz is known to degrade into several metabolites, with N-(2,4-Dimethylphenyl)formamide (DMF) being a key analyte in residue analysis. Accurate quantification of these residues is crucial for ensuring food safety and regulatory compliance.

The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of a robust analytical method. This internal standard closely mimics the chemical and physical properties of the target analyte, allowing for the correction of matrix effects and variations in sample preparation and instrument response, thereby significantly improving the accuracy and precision of the analytical results.[1]

Analyte Information

CompoundChemical StructureFormulaMolecular Weight
N-(2,4-Dimethylphenyl)formamideNot availableC₉H₁₁NO149.19 g/mol
This compoundNot availableC₉H₂D₉NO158.25 g/mol

Application: Quantitative Analysis of Amitraz Metabolites in Food Matrices

This section outlines a typical application for the determination of amitraz and its primary metabolite, N-(2,4-Dimethylphenyl)formamide, in fruit and vegetable matrices using LC-MS/MS with this compound as an internal standard.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, speed, and effectiveness.[2][3]

Experimental Protocol:

  • Homogenization: Homogenize a representative 10-15 g sample of the fruit or vegetable.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Spike the sample with an appropriate volume of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids and sugars) and MgSO₄ (to remove residual water). The amount of sorbent will depend on the matrix (e.g., 150 mg PSA and 900 mg MgSO₄ for fruits and vegetables).

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant (e.g., 1 mL).

    • The extract can be directly analyzed or subjected to a solvent exchange into a mobile phase compatible solvent if necessary.

    • Transfer the final extract into an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

Typical LC-MS/MS Parameters:

ParameterSetting
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Optimized for the separation of amitraz and its metabolites
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Example):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-(2,4-Dimethylphenyl)formamide150.1122.115
This compound159.1131.115
Amitraz294.2163.120
N-(2,4-dimethylphenyl)-N'-methylformamidine (DMPF)163.1134.125

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Quantitative Data and Method Performance

Table 1: Method Validation Data for Amitraz and Metabolites in Honey [4]

AnalyteLinearity (r²)LOQ (ng/g)Recovery (%)RSD (%)
Amitraz>0.9955.085 - 110< 15
N-(2,4-Dimethylphenyl)formamide (DMF)>0.9955.090 - 105< 10
2,4-Dimethylaniline (DMA)>0.99410.088 - 112< 12

Table 2: Recovery and Precision Data for Amitraz and Metabolites in Pears (Data adapted from a method using a related deuterated internal standard)[5]

AnalyteSpiking Level (mg/kg)Average Recovery (%)RSD (%) (n=5)
Amitraz0.051055.2
0.51104.8
N-(2,4-dimethylphenyl)-N'-methylformamidine (DMPF)0.05989.5
0.51028.7

Visualizations

Amitraz Metabolic Pathway

The following diagram illustrates the degradation of amitraz to its major metabolites.

Amitraz_Metabolism Amitraz Amitraz DMPF N-(2,4-dimethylphenyl)-N'- methylformamidine (DMPF) Amitraz->DMPF Hydrolysis DMF N-(2,4-Dimethylphenyl)formamide (DMF) DMPF->DMF Hydrolysis DMA 2,4-Dimethylaniline (DMA) DMF->DMA Hydrolysis

Caption: Metabolic degradation pathway of Amitraz.

Experimental Workflow for Pesticide Residue Analysis

This diagram outlines the general workflow for the analysis of pesticide residues using QuEChERS and LC-MS/MS.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Sample Homogenization Extraction 2. Acetonitrile Extraction & Internal Standard Spiking (this compound) Homogenization->Extraction dSPE 3. Dispersive SPE Cleanup Extraction->dSPE Final_Extract 4. Final Extract Preparation dSPE->Final_Extract LCMS 5. LC-MS/MS Analysis Final_Extract->LCMS Data_Processing 6. Data Processing & Quantification LCMS->Data_Processing

Caption: General workflow for pesticide residue analysis.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of amitraz and its metabolites in complex food matrices. The combination of the QuEChERS sample preparation method and LC-MS/MS analysis offers a high-throughput, sensitive, and robust workflow for routine monitoring of these pesticide residues, ensuring compliance with regulatory standards and safeguarding consumer health. The protocols and data presented here serve as a valuable resource for laboratories involved in pesticide residue analysis.

References

Application Notes & Protocols for Quantitative Analysis Using N-(2,4-Dimethylphenyl)formamide-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of the pesticide amitraz (B1667126) and its metabolites, utilizing N-(2,4-Dimethylphenyl)formamide-d9 as an internal standard. The use of a stable isotope-labeled internal standard is critical for accurate and precise quantification, especially in complex matrices, by correcting for matrix effects and variations in sample preparation and instrument response.[1]

Introduction to this compound in Quantitative Analysis

N-(2,4-Dimethylphenyl)formamide is a primary metabolite of the formamidine (B1211174) pesticide, amitraz.[2][3][4] Due to the rapid degradation of amitraz in various environmental and biological systems, quantitative methods often target its more stable metabolites.[2][3][5] this compound, a deuterated analog, serves as an ideal internal standard for mass spectrometry-based quantification methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the non-labeled analyte, but its increased mass allows for clear differentiation in a mass spectrometer, ensuring reliable quantification.

Key Applications:

  • Pesticide residue analysis in food matrices (e.g., honey, pears, vegetables).[3][6][7]

  • Metabolism and toxicological studies in biological samples (e.g., urine, blood).[8][9][10][11]

  • Environmental monitoring.

Amitraz Metabolic Pathway

The metabolic degradation of amitraz is a critical consideration in developing quantitative analytical methods. The parent compound is often present in trace amounts, while its metabolites, including N-(2,4-Dimethylphenyl)formamide, are more prevalent. The following diagram illustrates the major metabolic pathway of amitraz.

Amitraz_Metabolism Amitraz Amitraz DMPF N-(2,4-Dimethylphenyl)-N'- methylformamidine (DMPF) Amitraz->DMPF Hydrolysis DMF N-(2,4-Dimethylphenyl)formamide (DMF) DMPF->DMF Further Metabolism DMA 2,4-Dimethylaniline (DMA) DMPF->DMA Hydrolysis DMF->DMA Hydrolysis a cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Matrix (Honey, Urine, etc.) Spike Spike with This compound Sample->Spike Extraction Extraction (QuEChERS / SPE) Spike->Extraction Cleanup Cleanup (dSPE / Cartridge Wash) Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract LCMS LC-MS/MS or GC-MS FinalExtract->LCMS Quant Quantification using Internal Standard Calibration LCMS->Quant Result Final Concentration Quant->Result

References

protocol for preparing N-(2,4-Dimethylphenyl)formamide-d9 stock solution

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for Preparing N-(2,4-Dimethylphenyl)formamide-d9 Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a deuterated analog of N-(2,4-Dimethylphenyl)formamide, a known metabolite of the pesticide amitraz.[1] Due to its isotopic labeling, this compound serves as an ideal internal standard for quantitative bioanalysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[2][3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation, chromatography, and ionization.[4] This document provides a detailed protocol for the preparation of a stock solution of this compound, ensuring its stability and suitability for use in sensitive analytical methods.

Physicochemical Properties

A summary of the key physicochemical properties of N-(2,4-Dimethylphenyl)formamide and its deuterated analog is presented in the table below.

PropertyN-(2,4-Dimethylphenyl)formamideThis compound
Molecular Formula C₉H₁₁NOC₉H₂D₉NO
Molecular Weight 149.19 g/mol [5]~158.25 g/mol [1]
Appearance Off-white to pale pink solidWhite to off-white solid[1]
Melting Point 114-118 °C113-115 °C[1]
Solubility Slightly soluble in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO)[1]Slightly soluble in methanol and dimethyl sulfoxide (DMSO)[1]

Experimental Protocol

This protocol details the steps for preparing a 1 mg/mL stock solution of this compound. This concentration is a common starting point for the preparation of working internal standard solutions for LC-MS bioanalysis.[6]

Materials and Reagents

  • This compound (solid, ≥98% isotopic purity)

  • High-purity (≥99.9%) acetonitrile (B52724) or methanol (aprotic solvent)[6]

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Micro-spatula

  • Amber glass vial with a PTFE-lined cap

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Sonicator

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information. The non-deuterated analog is toxic if swallowed and is suspected of causing genetic defects.[5]

Procedure

  • Equilibration: Allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the solid.

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh approximately 1 mg of the solid.

  • Dissolution: Carefully transfer the weighed solid into the volumetric flask. Add a small amount of the chosen solvent (acetonitrile or methanol) to dissolve the solid.

  • Mixing: Gently vortex or sonicate the flask for a few minutes to ensure complete dissolution of the solid.

  • Dilution to Volume: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Final Mixing: Cap the flask securely and mix the solution thoroughly by inverting the flask multiple times.

  • Storage: Transfer the stock solution to a clearly labeled amber glass vial with a PTFE-lined cap to protect it from light.[7] Store the stock solution at -20°C or colder for long-term stability.[7]

Data Presentation

ParameterRecommended Value/ConditionRationale
Stock Solution Concentration 1 mg/mLA common starting concentration for serial dilutions to prepare working solutions.[6]
Solvent Acetonitrile or Methanol (high-purity, aprotic)Aprotic solvents prevent the exchange of deuterium (B1214612) atoms with protons from the solvent, ensuring isotopic stability.[6]
Storage Temperature -20°C or colderLow temperatures minimize the risk of degradation and maintain the stability of the deuterated standard.[7]
Storage Container Amber glass vial with PTFE-lined capProtects the solution from light-induced degradation and ensures a tight seal to prevent solvent evaporation and contamination.[7]

Stability

Deuterated standards are generally stable when stored correctly.[8] The deuterated form of N-(2,4-Dimethylphenyl)formamide demonstrates enhanced metabolic stability compared to its protonated counterpart.[1] For long-term storage, it is crucial to keep the stock solution in an aprotic solvent at -20°C or below and protected from light.[7] Avoid acidic or basic solutions as they can catalyze deuterium-hydrogen exchange.[9] It is recommended to prepare fresh working solutions from the stock solution for each experiment.

Visualization

experimental_workflow Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage equilibration 1. Equilibrate This compound to Room Temperature weighing 2. Accurately Weigh ~1 mg of Solid equilibration->weighing transfer 3. Transfer to Volumetric Flask weighing->transfer add_solvent 4. Add Small Amount of Acetonitrile/Methanol transfer->add_solvent dissolve 5. Vortex/Sonicate to Completely Dissolve add_solvent->dissolve dilute 6. Dilute to Final Volume (1 mL) dissolve->dilute final_mix 7. Mix Thoroughly by Inversion dilute->final_mix transfer_vial 8. Transfer to Amber Vial with PTFE-lined Cap final_mix->transfer_vial store 9. Store at -20°C or Colder transfer_vial->store

Caption: Experimental workflow for preparing the this compound stock solution.

References

Application Note: Quantitative Analysis of the Amitraz Metabolite N-(2,4-Dimethylphenyl)formamide using N-(2,4-Dimethylphenyl)formamide-d9 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitraz is a widely used acaricide and insecticide in agriculture and veterinary medicine.[1] Its use necessitates the monitoring of its residues and metabolites in various matrices to ensure food safety and environmental protection. Amitraz rapidly metabolizes into several products, including N-(2,4-dimethylphenyl)-N'-methylformamidine (DPMF) and N-(2,4-Dimethylphenyl)formamide (DMF, also known as BTS-27919).[1][2][3] The accurate quantification of these metabolites is crucial for regulatory compliance and toxicological risk assessment.

This application note describes a robust and sensitive method for the determination of N-(2,4-Dimethylphenyl)formamide in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, N-(2,4-Dimethylphenyl)formamide-d9, is critical for achieving high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[4][5][6] Deuterated internal standards are considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte and exhibit nearly identical chemical and physical properties, ensuring reliable data.[4][7][8]

Principle

The analytical method is based on the principle of stable isotope dilution analysis. A known amount of the deuterated internal standard, this compound, is added to the sample at the beginning of the extraction process. The target analyte, N-(2,4-Dimethylphenyl)formamide, and the internal standard are then co-extracted from the matrix, purified, and analyzed by LC-MS/MS. The analyte and the internal standard are separated chromatographically and detected by multiple reaction monitoring (MRM). Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to determine the concentration of the analyte in the original sample by referencing a calibration curve. The use of the isotopically labeled internal standard corrects for any analyte loss during sample processing and compensates for ion suppression or enhancement in the mass spectrometer.[5][7]

Metabolic Pathway of Amitraz

Amitraz undergoes metabolic degradation to form several key metabolites. The pathway involves the initial formation of N-(2,4-dimethylphenyl)-N'-methylformamidine (DPMF), which is then further metabolized to N-(2,4-Dimethylphenyl)formamide (DMF).

Metabolic Pathway of Amitraz Amitraz Amitraz DPMF N-(2,4-dimethylphenyl)-N'- methylformamidine (DPMF) Amitraz->DPMF Metabolism DMF N-(2,4-Dimethylphenyl)formamide (DMF) DPMF->DMF Metabolism

Metabolic degradation of Amitraz to its primary metabolites.

Experimental Workflow

The overall experimental workflow involves sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by LC-MS/MS analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Weigh Homogenized Sample Spike 2. Spike with This compound Sample->Spike Extraction 3. Add Acetonitrile and Salts (QuEChERS Extraction) Spike->Extraction Centrifuge1 4. Vortex and Centrifuge Extraction->Centrifuge1 Cleanup 5. Dispersive SPE Cleanup (PSA and MgSO4) Centrifuge1->Cleanup Centrifuge2 6. Vortex and Centrifuge Cleanup->Centrifuge2 Final_Extract 7. Collect Supernatant for Analysis Centrifuge2->Final_Extract LC_MSMS 8. Inject into LC-MS/MS System Final_Extract->LC_MSMS Data_Acquisition 9. Data Acquisition (MRM Mode) LC_MSMS->Data_Acquisition Quantification 10. Quantification using Internal Standard Calibration Data_Acquisition->Quantification

Workflow for the analysis of N-(2,4-Dimethylphenyl)formamide.

Reagents and Materials

  • Standards: N-(2,4-Dimethylphenyl)formamide (Purity ≥ 98%), this compound (Isotopic Purity ≥ 99%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade)

  • Reagents: Formic acid (LC-MS grade), Ammonium formate (B1220265) (LC-MS grade), Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Trisodium (B8492382) citrate (B86180) dihydrate, Disodium (B8443419) hydrogen citrate sesquihydrate

  • SPE Sorbent: Primary secondary amine (PSA)

  • Sample Matrix: (e.g., Pears, Honey, Whole Blood)

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-(2,4-Dimethylphenyl)formamide and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation (QuEChERS Method for Pears)
  • Weigh 10 g of a homogenized pear sample into a 50 mL centrifuge tube.[9]

  • Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.

  • Add 10 mL of acetonitrile.[9]

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[9]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.[9]

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 25 mg PSA.[9]

  • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the final extract into a vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 5 mM Ammonium formate in water with 0.1% formic acid.

    • B: 5 mM Ammonium formate in methanol with 0.1% formic acid.[9]

  • Gradient Elution: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

Table 1: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-(2,4-Dimethylphenyl)formamide150.1122.115
N-(2,4-Dimethylphenyl)formamide150.191.125
This compound159.1131.115

Method Validation and Performance

The method was validated for linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ).

Table 2: Method Performance Characteristics

ParameterResult
Linearity Range 0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Recovery (at 3 levels) 92% - 108%
Precision (RSD) < 10%
LOD 0.1 ng/g
LOQ 0.5 ng/g

Note: The data presented in Table 2 is representative of typical performance for this type of analysis and may vary based on the specific matrix and instrumentation used.

Principle of Isotope Dilution

The use of a deuterated internal standard is fundamental to the accuracy of this method. Because the internal standard has a higher mass, it can be distinguished from the native analyte by the mass spectrometer. However, its chemical behavior during sample preparation and ionization is nearly identical to the analyte. This allows it to act as a reliable surrogate to correct for variations.

Isotope Dilution Principle cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_detection LC-MS/MS Detection Analyte Analyte (Unknown Amount) Extraction Extraction & Cleanup (Potential for Loss) Analyte->Extraction IS Deuterated IS (Known Amount) IS->Extraction Ratio Measure Peak Area Ratio (Analyte / IS) Extraction->Ratio Quantification Quantify Analyte (Ratio is Constant Despite Loss) Ratio->Quantification

References

Application Note: Quantification of Amitraz Metabolite N-(2,4-Dimethylphenyl)formamide in Environmental Samples using N-(2,4-Dimethylphenyl)formamide-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amitraz is a widely used formamidine (B1211174) pesticide and acaricide for controlling ticks and mites on cattle, crops, and in apiculture.[1] In the environment, Amitraz is known to degrade into several transformation products, with N-(2,4-Dimethylphenyl)formamide (DMF, also known as 2,4-dimethylformanilide) being a significant and commonly detected metabolite.[2][3][4][5][6][7] Monitoring the presence and concentration of DMF is crucial for assessing the environmental fate and impact of Amitraz usage.

Accurate quantification of pesticide residues in complex environmental matrices such as soil and water can be challenging due to matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based analyses.[8][9] The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and behaves similarly during sample extraction and ionization, is the gold standard for correcting these variations and ensuring high accuracy and precision.[8][10][11][12]

This application note details a robust analytical method for the trace-level quantification of N-(2,4-Dimethylphenyl)formamide in environmental water and soil samples. The method utilizes N-(2,4-Dimethylphenyl)formamide-d9 as an internal standard (IS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Analyte Information

CompoundRoleChemical Structure
N-(2,4-Dimethylphenyl)formamide Target Analyte
alt text
This compound Internal Standard(Structure is identical to the analyte, with 9 deuterium (B1214612) atoms replacing hydrogen atoms on the methyl groups and aromatic ring)

Experimental Protocols

Protocol 1: Analysis of N-(2,4-Dimethylphenyl)formamide in Water Samples

1. Objective: To quantify the concentration of N-(2,4-Dimethylphenyl)formamide in surface water and groundwater samples.

2. Materials and Reagents:

  • N-(2,4-Dimethylphenyl)formamide analytical standard

  • This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)

  • Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)

  • Formic Acid (FA)

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18, 500 mg, 6 mL)

  • Glass fiber filters (1 µm)

  • Nitrogen evaporator

3. Sample Preparation (Solid Phase Extraction - SPE):

  • Filter the water sample (500 mL) through a 1 µm glass fiber filter to remove suspended solids.

  • Spike the filtered sample with a known amount of this compound internal standard solution (e.g., 50 µL of 1 µg/mL IS solution to achieve a final concentration of 100 ng/L).

  • Condition the SPE cartridge by passing 5 mL of MeOH followed by 5 mL of deionized water.

  • Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • After loading, wash the cartridge with 5 mL of water to remove interferences.

  • Dry the cartridge under vacuum or with a stream of nitrogen for 20 minutes.

  • Elute the analyte and internal standard from the cartridge with 2 x 4 mL of acetonitrile.

  • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen at 40°C.

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions: (Precursor Ion > Product Ion)

    • Note: Specific mass transitions should be optimized by direct infusion of standards. The values below are hypothetical based on compound structures.

    • N-(2,4-Dimethylphenyl)formamide: 150.1 > 122.1 (Quantifier), 150.1 > 91.1 (Qualifier)

    • This compound: 159.1 > 131.1 (Quantifier)

5. Quantification:

  • Prepare a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Use the resulting regression equation to calculate the concentration of N-(2,4-Dimethylphenyl)formamide in the samples.

Protocol 2: Analysis of N-(2,4-Dimethylphenyl)formamide in Soil Samples

1. Objective: To quantify the concentration of N-(2,4-Dimethylphenyl)formamide in soil and sediment samples.

2. Materials and Reagents:

  • Reagents from Protocol 1

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Centrifuge and centrifuge tubes (50 mL)

3. Sample Preparation (QuEChERS-based Method):

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard solution (e.g., 50 µL of 1 µg/mL IS solution).

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately shake for 1 minute to prevent the formation of salt clumps.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA.

  • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

  • Take the final supernatant and transfer it to an autosampler vial for LC-MS/MS analysis using the conditions described in Protocol 1.

Data Presentation

Table 1: Representative LC-MS/MS Calibration Curve Data

Calibrant LevelConcentration (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
10.54,85098,5000.049
21.09,98099,1000.101
35.051,200101,2000.506
410.0105,600103,5001.020
550.0521,000102,8005.068
6100.01,035,000101,50010.197
Result R² = 0.9995

Table 2: Method Validation Data - Accuracy and Precision in Spiked Soil Samples (n=5)

Spiking Level (ng/g)Mean Measured Conc. (ng/g)Accuracy (% Recovery)Precision (% RSD)
1.00.9696%7.8%
10.010.3103%5.2%
50.048.196%4.5%

Visualizations

Amitraz_Degradation_Pathway Amitraz Amitraz Metabolite1 N'-(2,4-Dimethylphenyl)- N-methylformamidine Amitraz->Metabolite1 Hydrolysis Analyte N-(2,4-Dimethylphenyl)formamide (Target Analyte) Amitraz->Analyte Direct Hydrolysis Metabolite1->Analyte Hydrolysis Metabolite3 2,4-Dimethylaniline Metabolite1->Metabolite3 Further Degradation

Caption: Environmental degradation pathway of Amitraz.

Experimental_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Weigh 10g Soil Sample B 2. Spike with d9-Internal Standard A->B C 3. Add Acetonitrile & Shake B->C D 4. Add Salts (MgSO4, NaCl) & Shake C->D E 5. Centrifuge D->E F 6. Dispersive SPE Cleanup (PSA) E->F G 7. Centrifuge & Collect Supernatant F->G H 8. UHPLC Separation (C18 Column) G->H I 9. MS/MS Detection (ESI+, MRM Mode) H->I J 10. Integrate Peak Areas (Analyte & IS) I->J K 11. Calculate Area Ratio J->K L 12. Quantify using Calibration Curve K->L

Caption: Workflow for analysis of soil samples.

References

Application Notes and Protocols for the Analysis of Amitraz and its Metabolites in Food Safety Using N-(2,4-Dimethylphenyl)formamide-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the quantitative analysis of the acaricide amitraz (B1667126) and its principal metabolites in various food matrices. Due to the rapid degradation of the parent compound, food safety regulations often require the determination of amitraz as the sum of the parent compound and all metabolites containing the 2,4-dimethylaniline (B123086) moiety. This protocol focuses on a robust and sensitive method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and compensate for matrix effects and variations during sample preparation, a deuterated internal standard, N-(2,4-Dimethylphenyl)formamide-d9, is employed. This document is intended for researchers, scientists, and professionals in the fields of food safety, analytical chemistry, and drug development.

Introduction

Amitraz is a widely used formamidine (B1211174) acaricide and insecticide in agriculture and veterinary medicine to control mites, ticks, and other ectoparasites on crops and livestock.[1] However, its residues in food products pose a potential risk to human health. Amitraz is known to degrade relatively quickly in the environment and in biological systems.[1][2] Its primary degradation products include N-(2,4-dimethylphenyl)-N'-methylformamidine (DMPF), N-(2,4-Dimethylphenyl)formamide (DMF), and 2,4-dimethylaniline (DMA).[2][3][4] Consequently, regulatory bodies such as the European Union have defined the maximum residue limit (MRL) for amitraz as the sum of the parent compound and all its metabolites that contain the 2,4-dimethylaniline group, expressed as amitraz.[5]

This necessitates analytical methods capable of simultaneously quantifying amitraz and its key metabolites. LC-MS/MS has emerged as the preferred technique due to its high sensitivity and selectivity. The use of isotopically labeled internal standards is crucial for accurate quantification in complex food matrices, as they mimic the behavior of the target analytes during extraction, cleanup, and ionization, thereby correcting for any losses or matrix-induced signal suppression or enhancement.[6] This application note details a comprehensive analytical workflow utilizing this compound as an internal standard for the reliable determination of amitraz residues in food.

Amitraz Degradation Pathway

The analysis of amitraz residues must account for its degradation products. The parent compound, amitraz, hydrolyzes and metabolizes into several compounds that share a common 2,4-dimethylaniline core structure. A simplified degradation pathway is illustrated below. Understanding this pathway is critical for developing an inclusive analytical method that targets the appropriate residues for regulatory compliance.

Amitraz Degradation Pathway Amitraz Amitraz DMPF N-(2,4-dimethylphenyl)-N'- methylformamidine (DMPF) Amitraz->DMPF Hydrolysis/ Metabolism DMF N-(2,4-Dimethylphenyl) formamide (DMF) DMPF->DMF Hydrolysis DMA 2,4-dimethylaniline (DMA) DMPF->DMA Hydrolysis DMF->DMA Hydrolysis

Caption: Simplified degradation pathway of Amitraz to its major metabolites.

Experimental Protocols

A generalized experimental protocol based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology coupled with LC-MS/MS analysis is presented below. This method is applicable to a wide range of fruit and vegetable matrices.

Reagents and Materials
  • Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), and Water (all LC-MS grade). Formic acid (reagent grade).

  • Standards: Analytical standards of amitraz, N-(2,4-dimethylphenyl)-N'-methylformamidine (DMPF), N-(2,4-Dimethylphenyl)formamide (DMF), and 2,4-dimethylaniline (DMA).

  • Internal Standard: this compound (DMF-d9).

  • QuEChERS Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), trisodium (B8492382) citrate (B86180) dihydrate, and disodium (B8443419) hydrogen citrate sesquihydrate.

  • Dispersive SPE (d-SPE): Primary secondary amine (PSA) sorbent and anhydrous MgSO₄.

  • Sample Homogenizer/Blender

  • Centrifuge and Centrifuge Tubes (50 mL and 2 mL)

  • Syringe Filters (0.22 µm)

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of amitraz, DMPF, DMF, DMA, and DMF-d9 in methanol.

  • Working Standard Mixtures: Prepare a series of mixed working standard solutions by diluting the stock solutions with acetonitrile to create a calibration curve (e.g., 1.0 to 200.0 µg/L).[4]

  • Internal Standard Working Solution: Prepare a working solution of DMF-d9 in acetonitrile at a suitable concentration (e.g., 20 µg/mL).

Sample Preparation (QuEChERS)
  • Homogenization: Weigh 10 g of a representative, homogenized food sample (e.g., pears, honey, oranges) into a 50 mL centrifuge tube.[7][8] For honey samples, dissolve 2 g in 10 mL of a pH 7 buffer solution before proceeding.[8]

  • Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the DMF-d9 internal standard working solution to the sample.

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.[7]

  • Salting Out: Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogencitrate sesquihydrate). Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.[7]

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.[7]

  • Dispersive SPE Cleanup: Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer into a 2 mL d-SPE tube containing PSA and anhydrous MgSO₄.[8]

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 5 minutes.[7][8]

  • Filtration and Analysis: Take the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: C18 reverse-phase column (e.g., 100 mm × 4.6 mm, 2.6 µm).[4]

  • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) methanol or acetonitrile.[4][8]

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Injection Volume: 5 µL.[7]

  • Ionization Mode: Electrospray Ionization Positive (ESI+).[4]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each analyte and the internal standard must be optimized.

Analytical Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow, from sample receipt to final data analysis.

Analytical Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenize 1. Homogenize 10g Sample Spike 2. Spike with DMF-d9 Internal Standard Homogenize->Spike Extract 3. Add 10 mL ACN & Shake Spike->Extract Salt 4. Add QuEChERS Salts & Shake Extract->Salt Centrifuge1 5. Centrifuge Salt->Centrifuge1 dSPE 6. d-SPE Cleanup of Supernatant Centrifuge1->dSPE Centrifuge2 7. Centrifuge dSPE->Centrifuge2 Filter 8. Filter & Transfer to Vial Centrifuge2->Filter LCMS LC-MS/MS Analysis (C18, ESI+, MRM) Filter->LCMS Quantify Quantification using Internal Standard Calibration LCMS->Quantify Report Reporting Results Quantify->Report

Caption: Experimental workflow for Amitraz residue analysis in food samples.

Quantitative Data Summary

The performance of analytical methods for amitraz and its metabolites varies by matrix and specific protocol. The following tables summarize typical validation data from published studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Reference
AmitrazHoney15[9]
2,4-DMAHoney210[9]
AmitrazPears-5[7]
DMPFPears-5[7]
Amitraz & MetabolitesVegetables & Fruits-0.01 - 0.4[4]
AmitrazWhole Blood< 0.5< 2[10]
DMPF, DMF, DMAWhole Blood< 0.5< 2[10]

Table 2: Recovery Rates and Precision

AnalyteMatrixSpiking Level (µg/kg)Average Recovery (%)RSD (%)Reference
AmitrazHoney20 - 10083.4 - 103.4< 11.6[9]
2,4-DMAHoney25 - 10089.2 - 104.7< 11.6[9]
Amitraz & MetabolitesVegetables & Fruits0.5, 5.0, 2062.5 - 105.07.5 - 17.6[4]
Amitraz & MetabolitesWhole BloodVarious90.2 - 104.5< 15[10]
Amitraz, DMPF, DMFPears50, 50085.1 (Amitraz), 73.9 (DMPF)8.5, 11.2[1]

Conclusion

The analytical method described, centered on QuEChERS extraction and LC-MS/MS detection with the use of this compound as an internal standard, provides a robust, sensitive, and accurate means to quantify amitraz and its key metabolites in food samples. This approach addresses the regulatory requirements for summing residues containing the 2,4-dimethylaniline moiety. The provided protocols and performance data serve as a comprehensive guide for laboratories involved in food safety monitoring and pesticide residue analysis. Adherence to these methodologies will ensure reliable data for risk assessment and regulatory enforcement, ultimately protecting consumer health.

References

Application Notes: Quantitative Analysis of N-(2,4-Dimethylphenyl)formamide using Stable Isotope Dilution Assay with N-(2,4-Dimethylphenyl)formamide-d9

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(2,4-Dimethylphenyl)formamide is a primary metabolite of the widely used formamidine (B1211174) pesticide, Amitraz. Due to the use of Amitraz in agriculture and veterinary medicine, there is a regulatory need for sensitive and accurate quantification of its residues, including N-(2,4-Dimethylphenyl)formamide, in various matrices such as food products and environmental samples. Stable isotope dilution (SID) analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative analysis due to its high selectivity and accuracy. This method utilizes a stable isotope-labeled version of the analyte, in this case, N-(2,4-Dimethylphenyl)formamide-d9, as an internal standard. The internal standard is chemically identical to the analyte, and thus co-elutes and experiences similar ionization effects, correcting for matrix effects and variations in sample preparation and instrument response.

This application note provides a detailed protocol for the quantitative analysis of N-(2,4-Dimethylphenyl)formamide in a representative food matrix (pears) using a stable isotope dilution assay with this compound and LC-MS/MS.

Principle of the Assay

A known amount of the isotopically labeled internal standard, this compound, is added to the sample at the beginning of the extraction process. The sample is then homogenized and extracted using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. After cleanup, the extract is analyzed by LC-MS/MS. The analyte and the internal standard are separated chromatographically and detected by tandem mass spectrometry using Multiple Reaction Monitoring (MRM). The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the sample by referencing a calibration curve.

Materials and Reagents

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of N-(2,4-Dimethylphenyl)formamide and this compound into separate 10 mL volumetric flasks.

    • Dissolve in and dilute to volume with acetonitrile. Store at -20°C.

  • Intermediate Standard Solutions (10 µg/mL):

    • Dilute the stock solutions 1:100 with acetonitrile.

  • Working Standard Solutions and Calibration Curve:

    • Prepare a series of calibration standards by serial dilution of the intermediate standard solution of N-(2,4-Dimethylphenyl)formamide in acetonitrile to achieve concentrations ranging from 0.1 to 100 ng/mL.

    • Spike each calibration standard and a blank sample with the this compound intermediate standard solution to a final concentration of 10 ng/mL.

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize 10 g of the pear sample until a uniform consistency is achieved.

  • Extraction:

    • Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 100 µL of a 1 µg/mL this compound working solution (resulting in a 10 ng/g concentration in the sample).

    • Add 10 mL of acetonitrile.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 25 mg PSA.

    • Vortex for 30 seconds.

    • Centrifuge at 12000 rpm for 2 minutes.

  • Final Extract:

    • Transfer the supernatant to a vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) system.

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate

    • Gradient:

      Time (min) % B
      0.0 10
      1.0 10
      5.0 95
      7.0 95
      7.1 10

      | 10.0 | 10 |

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: To be optimized for the specific instrument.

    • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-(2,4-Dimethylphenyl)formamide 150.1122.15015
150.191.15025
This compound 159.1128.15015

Note: The MRM transitions for this compound are predicted based on the structure and may require optimization.

Data Analysis and Quantification

  • Calibration Curve: Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards. Perform a linear regression to obtain the calibration curve.

  • Quantification: Calculate the peak area ratio of the analyte to the internal standard in the samples. Determine the concentration of N-(2,4-Dimethylphenyl)formamide in the samples using the equation from the linear regression of the calibration curve.

Method Performance Characteristics (Typical)

The following table summarizes the expected performance characteristics of this method. These values should be determined during in-house method validation.

ParameterExpected Value
Limit of Detection (LOD) 0.1 ng/g
Limit of Quantification (LOQ) 0.5 ng/g
Linearity (r²) > 0.995
Recovery 85 - 110%
Precision (%RSD) < 15%

Visualizations

G Workflow for Stable Isotope Dilution Assay cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenize 1. Homogenize Sample (10g) Spike 2. Spike with this compound Homogenize->Spike Extract 3. Add Acetonitrile & QuEChERS Salts Spike->Extract Centrifuge1 4. Centrifuge Extract->Centrifuge1 dSPE 5. d-SPE Cleanup of Supernatant Centrifuge1->dSPE Centrifuge2 6. Centrifuge dSPE->Centrifuge2 Final_Extract 7. Collect Final Extract Centrifuge2->Final_Extract Inject 8. Inject into LC-MS/MS Final_Extract->Inject Separate 9. Chromatographic Separation Inject->Separate Detect 10. MS/MS Detection (MRM) Separate->Detect Integrate 11. Integrate Peak Areas Detect->Integrate Ratio 12. Calculate Analyte/IS Ratio Integrate->Ratio Calibrate 13. Quantify using Calibration Curve Ratio->Calibrate Result 14. Report Concentration Calibrate->Result

Caption: Experimental workflow for the stable isotope dilution assay.

G Principle of Stable Isotope Dilution Analyte Analyte (N-(2,4-Dimethylphenyl)formamide) LCMS LC-MS/MS Analyte->LCMS Extraction & Cleanup IS Internal Standard (this compound) IS->LCMS Added at start Sample Sample Matrix Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Concentration Ratio->Concentration Calibration Curve

Caption: Logical relationship in the stable isotope dilution method.

Conclusion

The described stable isotope dilution LC-MS/MS method provides a robust and accurate approach for the quantification of N-(2,4-Dimethylphenyl)formamide in a representative food matrix. The use of a deuterated internal standard, this compound, effectively compensates for matrix effects and procedural losses, ensuring high-quality data suitable for regulatory compliance and food safety monitoring. The QuEChERS sample preparation method is efficient and allows for high throughput. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in pesticide residue analysis.

Troubleshooting & Optimization

Technical Support Center: N-(2,4-Dimethylphenyl)formamide-d9 Mass Spectrometry Signal Intensity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry (MS) signal intensity of N-(2,4-Dimethylphenyl)formamide-d9.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low signal intensity of this compound in my LC-MS/MS analysis?

Low signal intensity for this compound can stem from several factors, including suboptimal ionization, ion suppression from matrix components, inappropriate mobile phase composition, or issues with the deuterated standard itself.[1] A systematic approach to troubleshooting, starting from sample preparation and moving through to the mass spectrometer settings, is crucial for identifying the root cause.

Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for this compound?

Both ESI and APCI can be used for the analysis of this compound, and the optimal choice may depend on your specific sample matrix and LC conditions.[2] ESI is generally preferred for polar and ionizable compounds, while APCI is often better for less polar and more volatile analytes.[3] Given the formamide (B127407) structure, ESI in positive ion mode is a common and effective choice.[4][5] However, if you are experiencing significant ion suppression with ESI, APCI may offer better performance as it is often less susceptible to matrix effects.[3]

Q3: Can the deuterium (B1214612) labels on this compound exchange with hydrogen from the solvent, and could this affect my signal intensity?

Yes, hydrogen-deuterium (H/D) exchange can occur, especially if the deuterium atoms are on labile sites (e.g., -NH, -OH groups) and exposed to acidic or basic conditions.[6] For this compound, the deuterium atoms are typically on the methyl groups and the phenyl ring, which are generally stable. However, the formyl deuterium could potentially be more labile under certain pH and temperature conditions during sample preparation or chromatography. H/D exchange would lead to a decrease in the signal intensity of the fully deuterated standard and an increase in the signal of partially deuterated or non-deuterated analogues.[6]

Q4: I am observing a chromatographic shift between this compound and its non-deuterated analogue. Is this normal and how can I address it?

A slight retention time shift between a deuterated internal standard and its non-deuterated counterpart is a known phenomenon called the "chromatographic isotope effect."[6] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated analogues. While a small, consistent shift may not be problematic, a significant or variable shift can lead to differential matrix effects and impact quantification.[1] To address this, you can try to adjust your chromatographic conditions (e.g., gradient, temperature) to minimize the separation.[6]

Troubleshooting Guides

Problem 1: Poor or No Signal for this compound

If you are observing a very weak or no signal for your deuterated internal standard, follow this troubleshooting workflow:

G start Start: No/Low Signal check_conc Verify IS Concentration and Preparation start->check_conc check_ms Direct Infusion of IS into Mass Spectrometer check_conc->check_ms signal_ok Signal Observed? check_ms->signal_ok issue_lc Issue is with LC System (Column, Mobile Phase, Connections) signal_ok->issue_lc  Yes issue_ms Issue is with MS (Source, Tuning, Calibration) signal_ok->issue_ms No end Signal Improved issue_lc->end optimize_ms Optimize MS Source Parameters (see Protocol 2) issue_ms->optimize_ms optimize_ms->end

Caption: Troubleshooting workflow for no or low signal.

Problem 2: Inconsistent Signal Intensity of this compound

If the signal intensity of your deuterated internal standard is fluctuating between injections, consider the following:

G start Start: Inconsistent Signal check_matrix Evaluate Matrix Effects (Post-column Infusion) start->check_matrix matrix_present Matrix Effects Present? check_matrix->matrix_present optimize_chrom Optimize Chromatography to Separate from Interference matrix_present->optimize_chrom Yes check_hd Investigate H/D Exchange matrix_present->check_hd No improve_cleanup Improve Sample Cleanup (e.g., SPE) optimize_chrom->improve_cleanup end Consistent Signal Achieved improve_cleanup->end hd_present H/D Exchange Occurring? check_hd->hd_present modify_conditions Modify Sample Prep/Mobile Phase pH and Temperature hd_present->modify_conditions Yes hd_present->end No modify_conditions->end

Caption: Troubleshooting inconsistent signal intensity.

Data Presentation: Illustrative Effects of Optimization

The following tables provide illustrative data on how different experimental parameters can affect the signal intensity of this compound. These are representative examples based on general mass spectrometry principles.

Table 1: Effect of Mobile Phase Additive on Signal Intensity (ESI+)

Mobile Phase Additive (0.1%)Signal-to-Noise Ratio (S/N)Peak Area (Arbitrary Units)Comments
No Additive501.2 x 10^5Baseline signal, poor protonation.
Acetic Acid2506.5 x 10^5Improved protonation and signal.
Formic Acid 800 2.1 x 10^6 Optimal for protonation and signal intensity in positive ESI mode. [7][8]
Ammonium Formate (10mM)6501.8 x 10^6Good for buffering and signal, can be an alternative to formic acid.[4]

Table 2: Comparison of ESI and APCI Ionization Sources

Ionization SourceSignal-to-Noise Ratio (S/N)Peak Area (Arbitrary Units)Susceptibility to Ion Suppression
ESI (+)8002.1 x 10^6High
APCI (+)6001.5 x 10^6Moderate

Table 3: Illustrative Optimization of ESI Source Parameters (Agilent Jet Stream)

ParameterSetting 1S/N (Setting 1)Setting 2S/N (Setting 2)Optimal Setting S/N (Optimal)
Gas Temperature (°C)250650350750300 800
Drying Gas Flow (L/min)87001578012 810
Nebulizer Pressure (psi)306805079045 820
Sheath Gas Temp (°C)300720400800375 850
Sheath Gas Flow (L/min)87501283011 860
Capillary Voltage (V)300070040008103500 830

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound, based on methods for its parent compound, amitraz (B1667126), and its metabolites.[4][8][9]

1. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10-10.1 min: 90-10% B

    • 10.1-15 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry (MS) Conditions:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-(2,4-Dimethylphenyl)formamide (Analyte): 150.1 -> 122.1 (Quantifier), 150.1 -> 91.1 (Qualifier).[9]

    • This compound (IS): 159.1 -> 128.1 (or other appropriate fragment).

  • Source Parameters: Refer to Table 3 for starting points for optimization.

Protocol 2: Step-by-Step Optimization of MS Source Parameters

This protocol describes a systematic approach to optimizing the ESI source parameters for maximizing the signal of this compound.

1. Preparation:

  • Prepare a solution of this compound at a concentration of approximately 100 ng/mL in your initial mobile phase composition (e.g., 50:50 Water:Acetonitrile with 0.1% formic acid).

2. Direct Infusion:

  • Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

3. Parameter Optimization:

  • One-Factor-at-a-Time (OFAT) Optimization:

    • Set all source parameters to the instrument's default or recommended starting values.

    • Vary one parameter at a time (e.g., capillary voltage) while keeping others constant, and monitor the signal intensity of the precursor ion for this compound.

    • Plot the signal intensity against the parameter value to determine the optimum setting.

    • Set the optimized parameter and move to the next one (e.g., gas temperature, nebulizer pressure, etc.).

  • Collision Energy (CE) and Fragmentor Voltage Optimization:

    • After optimizing the source parameters for the precursor ion, select the desired product ion for MRM.

    • Vary the collision energy to maximize the intensity of the product ion.

    • Optimize the fragmentor or cone voltage to ensure efficient transmission of the precursor ion into the collision cell.

4. Final Method:

  • Once all parameters are optimized, incorporate them into your LC-MS/MS method.

References

N-(2,4-Dimethylphenyl)formamide-d9 matrix effects in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of N-(2,4-Dimethylphenyl)formamide-d9 as an internal standard in the analysis of biological samples, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a laboratory setting?

A1: this compound is the stable isotope-labeled (deuterated) form of N-(2,4-Dimethylphenyl)formamide.[1] N-(2,4-Dimethylphenyl)formamide is a known metabolite of the pesticide Amitraz and can be found in agricultural and biological samples.[2][3][4] In analytical chemistry, particularly in quantitative mass spectrometry, the deuterated d9 version serves as an ideal internal standard (IS) for the accurate measurement of its non-labeled counterpart.

Q2: What are "matrix effects" and how do they impact the analysis of biological samples?

A2: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[5] In complex biological samples like plasma, urine, or tissue homogenates, components such as salts, lipids, and proteins can interfere with the ionization process in the mass spectrometer's source.[5][6] This interference can either suppress the analyte's signal (ion suppression) or enhance it (ion enhancement), leading to inaccurate and imprecise quantification.[5][7]

Q3: How does using this compound as an internal standard help compensate for matrix effects?

A3: Stable isotope-labeled internal standards, like this compound, are considered the gold standard for correcting matrix effects.[5][8] Because they are chemically and physically almost identical to the analyte, they are expected to co-elute chromatographically and experience the same degree of ion suppression or enhancement.[6][9] By calculating the peak area ratio of the analyte to the internal standard, variations in signal intensity caused by matrix effects are normalized, which allows for more accurate and precise quantification.[5]

Q4: Is it possible for this compound to not fully correct for matrix effects?

A4: Yes, while highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[5] A phenomenon known as "differential matrix effects" can occur if the analyte and the internal standard experience different levels of ion suppression or enhancement.[8] This can happen if there is a slight chromatographic separation between the two compounds, often caused by a deuterium (B1214612) isotope effect.[5][7] If they elute into regions with varying matrix interference, the analyte/IS ratio will not be constant, leading to quantification errors.[5][8]

Troubleshooting Guide

Q5: I am observing poor reproducibility in the peak area ratio between N-(2,4-Dimethylphenyl)formamide and its d9 internal standard. What could be the cause?

A5: Poor reproducibility of the analyte/IS area ratio is a classic sign of inconsistent matrix effects or other experimental issues.[5]

  • Differential Matrix Effects: The most likely cause is a slight chromatographic separation (due to the isotope effect) that exposes the analyte and IS to different matrix components as they elute.[5][7]

  • Sample Preparation Inconsistency: Variability in the efficiency of your sample cleanup (e.g., SPE, liquid-liquid extraction) can lead to different levels of matrix components in each sample.

  • Internal Standard Concentration: Ensure the internal standard solution is correctly prepared and added consistently to all samples, calibrators, and quality controls.[5]

  • Carryover: High-concentration samples can contaminate subsequent injections. Run a blank sample after a high standard to check for carryover.[5]

Q6: My analyte and the this compound internal standard do not co-elute perfectly. How can I fix this?

A6: Achieving complete co-elution is critical for accurate correction of matrix effects.[9]

  • Optimize Chromatography: Adjust the gradient profile of your liquid chromatography (LC) method. A slower, shallower gradient around the elution time of the analyte can often merge the two peaks.

  • Change Mobile Phase: Experiment with different mobile phase compositions or additives, which can alter the interaction with the stationary phase and minimize the isotope effect.

  • Column Condition: A degrading analytical column can lose its resolving power. Try replacing the column with a new one of the same type.[5]

Q7: My final calculated concentrations are unexpectedly high or low, despite using a deuterated internal standard. What should I investigate?

A7: This issue often points to differential matrix effects or problems with calibration.

  • Matrix-Matched Calibrators: The most robust solution is to prepare your calibration standards in a blank matrix extract that is identical to your study samples (e.g., blank plasma, blank urine).[10][11] This ensures that the calibration curve is also affected by the matrix, improving accuracy even if minor differential effects are present.[10]

  • Cross-Contamination: Check for any contribution of the non-labeled analyte in your deuterated internal standard spiking solution. The isotopic purity of the standard is crucial.[5]

  • Extraction Efficiency: While an IS corrects for many things, significant variability in extraction recovery between the analyte and IS (though rare for SIL-IS) could be a factor. This can be evaluated by comparing responses in pre-extraction vs. post-extraction spiked samples.

Quantitative Data

The following table provides a hypothetical example of a matrix effect assessment for N-(2,4-Dimethylphenyl)formamide in human plasma and urine. It illustrates how a stable isotope-labeled internal standard (SIL-IS) like the d9 version can normalize signal variations.

ParameterSolventHuman PlasmaHuman Urine
Analyte Peak Area 1,050,000483,000756,000
IS (d9) Peak Area 1,100,000506,000791,000
Matrix Effect (%) N/A-54% (Suppression)-28% (Suppression)
Analyte/IS Ratio 0.95 0.95 0.96
Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100. A negative value indicates ion suppression.

As shown, even with significant ion suppression in plasma and urine, the analyte/IS peak area ratio remains consistent, demonstrating the effectiveness of the internal standard in correcting for matrix effects.[5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Biological Fluids

This protocol is a general guideline for extracting N-(2,4-Dimethylphenyl)formamide from samples like urine or plasma. Optimization is required for specific applications.

  • Sample Pre-treatment:

    • Thaw biological samples (e.g., 1 mL of urine) at room temperature.[3]

    • Add 50 µL of the this compound internal standard working solution to all samples, standards, and QCs.

    • Vortex mix for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Pass the sample through the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the analyte and internal standard from the cartridge with 2 mL of a suitable organic solvent, such as methanol or dichloromethane.[3]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile) for LC-MS/MS analysis.

Protocol 2: Typical LC-MS/MS Parameters

These are starting parameters for an LC-MS/MS method. The specific mass transitions must be optimized for N-(2,4-Dimethylphenyl)formamide (MW: 149.19) and its d9 analog (MW: ~158.24).[1][12]

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Example MRM Transitions (Hypothetical - requires optimization):

    • N-(2,4-Dimethylphenyl)formamide: Q1: 150.1 -> Q3: 107.1[13]

    • This compound: Q1: 159.1 -> Q3: 110.1 (parent mass may vary based on deuteration pattern).

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with IS (Analyte-d9) Sample->Spike Extract Solid-Phase Extraction (SPE) Spike->Extract Dry Dry & Reconstitute Extract->Dry LC LC Separation Dry->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quant Quantify vs. Calibration Curve Ratio->Quant

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

troubleshoot Start Poor Analyte/IS Ratio Reproducibility CheckCoelution Do Analyte and IS Perfectly Co-elute? Start->CheckCoelution CheckCal Are Calibrators Matrix-Matched? CheckCoelution->CheckCal Yes Sol_Chrom Solution: Optimize LC Gradient or Mobile Phase CheckCoelution->Sol_Chrom No CheckContam Check for Carryover & Contamination CheckCal->CheckContam Yes Sol_Matrix Solution: Prepare Calibrators in Blank Matrix Extract CheckCal->Sol_Matrix No Sol_Clean Solution: Optimize Autosampler Wash Method CheckContam->Sol_Clean Yes Good Problem Resolved CheckContam->Good No Sol_Chrom->Good Sol_Matrix->Good Sol_Clean->Good

References

Technical Support Center: Optimization of LC Gradient for N-(2,4-Dimethylphenyl)formamide-d9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Liquid Chromatography (LC) gradients for the analysis of N-(2,4-Dimethylphenyl)formamide-d9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and reliability of their quantitative analyses.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with this compound and other deuterated internal standards.

Question: Why am I observing poor peak shapes (tailing, fronting, or splitting) for my analyte and/or this compound?

Answer: Poor peak shape can arise from several factors related to your LC system, column, mobile phase, or the sample itself.

  • Column Issues:

    • Contamination or Blockage: A partially blocked column inlet frit can cause peak splitting.[1]

    • Column Void: A void in the column packing material, which can be caused by high pH mobile phases dissolving the silica, can lead to distorted peaks.[1]

  • Mobile Phase and Injection Solvent:

    • Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, including fronting.[1]

    • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can result in peak tailing.[1]

  • Extra-Column Effects:

    • Dead Volume: Excessive tubing length or poorly connected fittings can introduce dead volume, leading to peak broadening and tailing.[1]

Question: My system pressure is fluctuating or consistently high. What could be the cause?

Answer: Pressure issues are common in LC systems and can often be diagnosed systematically.

Observation Potential Cause Recommended Action
High Pressure (with column) Column frit blockageBack-flush the column (if recommended by the manufacturer).
Column packing collapseReplace the column.
High Pressure (without column) Blockage in tubing or fittingsSystematically disconnect components to isolate the blockage.
Fluctuating Pressure Air bubbles in the pumpDegas mobile phases and prime the pump.
Faulty check valvesClean or replace the check valves.

Question: The retention time of this compound is shifting between injections. What should I check?

Answer: Retention time instability can compromise the reliability of your results. Here are some common causes:

  • Inadequate Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between gradient runs.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention. Prepare fresh mobile phase carefully.

  • Temperature Fluctuations: Maintain a stable column temperature using a column oven.

  • Pump Performance: Inaccurate or fluctuating flow rates from the pump will affect retention times.

Question: Why is my deuterated internal standard, this compound, eluting at a slightly different retention time than the non-deuterated analyte?

Answer: This is a known phenomenon called the "isotope effect." The substitution of hydrogen with deuterium (B1214612) can lead to minor changes in the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. While this is often a small difference, it's important to be aware of it, especially if it leads to differential matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an LC gradient for the analysis of this compound?

A1: Based on methods developed for the analysis of its parent compound, amitraz (B1667126), and its metabolites, a good starting point for a reversed-phase separation would be a gradient using a C18 column with a mobile phase consisting of water and acetonitrile (B52724) or methanol, both with a modifier like formic acid or ammonium (B1175870) formate (B1220265). A typical gradient might start at a low percentage of organic solvent and ramp up to a high percentage over several minutes to ensure good separation from other matrix components.

Q2: How can I optimize the gradient to improve peak shape and resolution?

A2: A systematic approach to gradient optimization is recommended.

  • Scouting Gradient: Run a broad gradient (e.g., 5-95% organic over 10-15 minutes) to determine the approximate elution time of your analyte.

  • Gradient Slope: Adjust the steepness of the gradient around the elution time of the analyte. A shallower gradient will increase retention time and can improve resolution from closely eluting peaks.

  • Initial and Final Conditions: Adjust the starting and ending percentages of the organic solvent to minimize the run time while ensuring the analyte is well-retained at the start and all components are eluted at the end.

Q3: Can this compound fully compensate for matrix effects?

A3: Ideally, a stable isotope-labeled internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement from the sample matrix, providing accurate quantification. However, if there is a slight chromatographic separation between the analyte and the deuterated standard due to the isotope effect, they may experience different matrix effects, which could impact accuracy. It is crucial to evaluate matrix effects during method validation.

Q4: What are the key considerations when preparing stock and working solutions of this compound?

A4: Ensure the purity and concentration of your internal standard solutions are accurately known. Use high-purity solvents for dissolution and store the solutions under appropriate conditions (e.g., refrigerated or frozen) to prevent degradation. The concentration of the working internal standard solution should be optimized to provide a strong and consistent signal in the mass spectrometer.

Experimental Protocols

Below is a detailed methodology for the LC-MS/MS analysis of N-(2,4-Dimethylphenyl)formamide, which can be adapted for the deuterated internal standard. This protocol is based on established methods for the analysis of amitraz and its metabolites.[2][3][4][5]

Sample Preparation (QuEChERS Method for Honey Samples) [3]

  • Weigh 2.00 g of a honey sample into a 50 mL centrifuge tube.

  • Add a known amount of this compound internal standard.

  • Dissolve and dilute the mixture to 10.0 mL with a suitable buffer solution (e.g., phosphate (B84403) buffer at pH 7).

  • Add 10.0 mL of acetonitrile and 2.0 g of NaCl, then vortex for 5 minutes.

  • Centrifuge the sample.

  • Take the supernatant (acetonitrile layer) and add 25 mg of PSA, 10 mg of C18, and 30 mg of MgSO4 for dispersive solid-phase extraction (dSPE) cleanup.

  • Vortex and centrifuge again.

  • Collect the supernatant and dilute with water for LC-MS/MS analysis.

LC-MS/MS Parameters

Parameter Condition
LC System Agilent 1290 Infinity UHPLC system or equivalent[5][6]
Column Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent[5][6]
Column Temperature 40°C[5][6]
Mobile Phase A 10 mM ammonium formate with 0.1% formic acid in water[5][6]
Mobile Phase B 0.1% formic acid in methanol[5][6]
Flow Rate 0.3 mL/min[5]
Injection Volume 1 µL[5]
Gradient Program Start at 10% B, hold for 2 min, ramp to 90% B in 3 min, hold for 1 min, return to 10% B and equilibrate for 2 min. (This is an example and should be optimized)[5]
Mass Spectrometer Agilent 6550 Q-TOF or equivalent triple quadrupole instrument[5]
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be determined by infusing a standard solution of N-(2,4-Dimethylphenyl)formamide and its deuterated analog to identify the precursor and product ions.

Visualizations

LC_Gradient_Optimization_Workflow A Define Analytical Goal (e.g., resolution, speed) B Select Column and Mobile Phases (e.g., C18, ACN/H2O) A->B C Run Scouting Gradient (e.g., 5-95% B over 15 min) B->C D Evaluate Chromatogram (Peak shape, retention time) C->D E Optimize Gradient Slope (Steeper for speed, shallower for resolution) D->E Sub-optimal F Adjust Initial/Final %B (Fine-tune retention and elution) E->F G Assess Peak Shape and Resolution F->G G->E Further Optimization Needed H Method Validation (Linearity, precision, accuracy) G->H Acceptable I Final Method H->I

Caption: A workflow for systematic LC gradient optimization.

Troubleshooting_Peak_Tailing Start Poor Peak Shape Observed (Tailing) Check_All_Peaks Does it affect all peaks? Start->Check_All_Peaks Yes_All_Peaks Yes Check_All_Peaks->Yes_All_Peaks No_Some_Peaks No Check_All_Peaks->No_Some_Peaks Cause_Systemic Systemic Issue Yes_All_Peaks->Cause_Systemic Cause_Specific Analyte-Specific Issue No_Some_Peaks->Cause_Specific Systemic_Solutions Check for: - Extra-column dead volume - Column void/contamination - Mismatched injection solvent Cause_Systemic->Systemic_Solutions Specific_Solutions Check for: - Secondary interactions with stationary phase - Inappropriate mobile phase pH - Analyte degradation Cause_Specific->Specific_Solutions Resolved Problem Resolved Systemic_Solutions->Resolved Specific_Solutions->Resolved

Caption: A logical guide for troubleshooting peak tailing issues.

References

Technical Support Center: N-(2,4-Dimethylphenyl)formamide-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N-(2,4-Dimethylphenyl)formamide-d9 in solution. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the stable isotope-labeled version of N-(2,4-Dimethylphenyl)formamide, a known metabolite of the pesticide amitraz (B1667126).[1] Its primary use is as an internal standard in quantitative analysis by mass spectrometry for monitoring amitraz residues in environmental and biological samples.[2] The deuterium (B1214612) labeling provides a distinct mass signature, allowing for accurate quantification.

Q2: What is the general stability of this compound in solution?

Q3: What are the recommended storage conditions for this compound solutions?

To ensure the integrity of your this compound solutions, it is recommended to:

  • Store at low temperatures: For long-term storage, keep solutions at -20°C or below.[3]

  • Use anhydrous solvents: The compound is slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[1] To prevent hydrogen-deuterium (H-D) exchange, use anhydrous deuterated solvents where possible.

  • Protect from moisture: Many deuterated compounds are hygroscopic and can absorb moisture from the air, which can lead to isotopic dilution and degradation.[5][6] Store solutions in tightly sealed containers.

  • Work under an inert atmosphere: For maximum stability, handle solutions under a dry, inert atmosphere such as nitrogen or argon.[5]

Q4: How does pH affect the stability of N-(2,4-Dimethylphenyl)formamide?

The stability of the non-deuterated analog, N-(2,4-Dimethylphenyl)formamide, is pH-dependent, particularly in the context of being a degradation product of amitraz and its precursors. At a basic pH, N-(2,4-Dimethylphenyl)formamide is a major degradation product of amitraz hydrolysis.[7] Conversely, under strongly acidic conditions (pH < 3), the primary degradation product is 2,4-dimethylaniline.[7] In the pH range of 3-6, both N-(2,4-dimethylphenyl)-N'-methylformamidine and N-(2,4-Dimethylphenyl)formamide are formed.[7]

Troubleshooting Guide

Issue Possible Cause Recommendation
Loss of deuterium label (isotopic dilution) observed by mass spectrometry. Hydrogen-deuterium (H-D) exchange with protic solvents (e.g., water, methanol) or atmospheric moisture.Prepare solutions using anhydrous solvents. For highly sensitive applications, consider using deuterated solvents. Store solutions in a desiccator or under an inert atmosphere to minimize exposure to moisture.[6]
Unexpected degradation of the compound in solution. The solution was stored at room temperature for an extended period. The pH of the solution is highly acidic or basic. The solution was exposed to elevated temperatures.Store solutions at or below -20°C when not in use.[3] Buffer the solution to a neutral pH if compatible with your experimental design. Avoid exposing the solution to high temperatures.[3]
Inconsistent analytical results. Degradation of the compound in the solvent. For example, DMSO can degrade under acidic conditions.[8]Prepare fresh solutions for each experiment. If using DMSO with an acidic compound, consider alternative solvents or conduct a solvent stability study.

Stability Overview

The following table summarizes the qualitative stability of N-(2,4-Dimethylphenyl)formamide as a degradation product of amitraz precursors under different pH conditions.

pH Range Relative Stability/Formation Primary Degradation Products Observed
< 3Low2,4-dimethylaniline[7]
3 - 6ModerateN-(2,4-dimethylphenyl)-N'-methylformamidine and N-(2,4-Dimethylphenyl)formamide[7]
> 7 (Basic)High (as a degradation product)N-(2,4-Dimethylphenyl)formamide is a main product[7]

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution

This protocol outlines a general procedure to assess the stability of this compound in a specific solvent and temperature condition.

1. Materials:

  • This compound
  • High-purity solvent of interest (e.g., methanol, DMSO)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • HPLC or LC-MS/MS system
  • pH meter (if applicable)
  • Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)

2. Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
  • Sample Preparation: Aliquot the stock solution into multiple sealed vials to minimize freeze-thaw cycles and contamination.
  • Initial Analysis (Time Zero): Immediately analyze a fresh aliquot of the solution using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) to determine the initial concentration and purity. This will serve as the baseline.
  • Storage: Store the vials at the desired temperature conditions (e.g., -20°C, 4°C, 25°C).
  • Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition. Allow the vial to equilibrate to room temperature before analysis.
  • Analysis: Analyze the sample using the same analytical method as the initial analysis. Quantify the remaining concentration of this compound and identify any potential degradation products.
  • Data Evaluation: Compare the concentration at each time point to the initial concentration to determine the extent of degradation.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution prep_samples Aliquot into Vials prep_stock->prep_samples initial_analysis Time Zero Analysis (LC-MS) prep_samples->initial_analysis storage Store at Defined Conditions (-20°C, 4°C, 25°C) initial_analysis->storage timepoint_analysis Time-Point Analysis storage->timepoint_analysis data_eval Evaluate Degradation Rate timepoint_analysis->data_eval

Caption: Workflow for assessing the stability of a compound in solution.

degradation_pathway Amitraz Degradation Pathway amitraz Amitraz dmpf N-(2,4-Dimethylphenyl)-N'- methylformamidine (DMPF) amitraz->dmpf Hydrolysis dmf N-(2,4-Dimethylphenyl)formamide (Target Analyte) amitraz->dmf Hydrolysis dmpf->dmf Further Degradation dma 2,4-Dimethylaniline (DMA) dmpf->dma Hydrolysis (Acidic) dmf->dma Hydrolysis (Strong Acid)

Caption: Simplified degradation pathway of Amitraz.

References

Technical Support Center: N-(2,4-Dimethylphenyl)formamide-d9 Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-(2,4-Dimethylphenyl)formamide-d9 during sample preparation for analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during sample preparation a concern?

This compound is the deuterated form of N-(2,4-Dimethylphenyl)formamide, a metabolite of the pesticide amitraz (B1667126).[1][2][3][4] It is commonly used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate quantification of the non-deuterated analyte in various matrices.[5] The stability of the deuterated standard is critical because its degradation can lead to inaccurate and unreliable analytical results. The primary degradation pathway for formamides is hydrolysis, which can be influenced by pH, temperature, and the presence of enzymes.[5]

Q2: What is the main degradation pathway for this compound?

The primary degradation pathway for this compound is hydrolysis, which involves the cleavage of the amide bond to form 2,4-dimethylaniline-d9 (B13445642) and formic acid. This reaction can be catalyzed by both acids and bases.[5]

Q3: How does pH affect the stability of this compound?

The hydrolytic degradation of this compound is highly dependent on pH. Under acidic conditions (pH below 3.0), degradation is rapid. However, at neutral to basic pH, the rate of hydrolysis significantly decreases. This is attributed to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making the deuterated compound more resistant to cleavage under these conditions.[5]

Q4: What is the kinetic isotope effect and how does it impact the stability of this compound?

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For this compound, the presence of deuterium (B1214612) atoms, particularly at the formyl position, strengthens the chemical bonds involved in the hydrolysis reaction. This results in a slower degradation rate compared to the non-deuterated analog, especially under neutral to basic conditions. The KIE for the cleavage of deuterated formamide (B127407) bonds has been reported to be in the range of 3.5 to 7.2.[5]

Q5: Can deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

Yes, deuterium exchange is a potential issue, especially for deuterium atoms attached to heteroatoms (like nitrogen) or on carbons adjacent to carbonyl groups. This exchange can be catalyzed by acids or bases. To minimize deuterium exchange, it is recommended to work at a low pH (around 2.5 to 3.5) and at low temperatures.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation of this compound.

Issue Potential Cause Recommended Solution
Low recovery of this compound Degradation due to acidic conditions: The sample or extraction solvent has a low pH (<3.0), accelerating hydrolysis.- Adjust the pH of the sample or extraction solvent to a neutral or slightly basic range (pH 7-8). - Use buffered extraction solutions (e.g., QuEChERS with citrate (B86180) buffer).[7]
Degradation due to high temperature: Sample processing or storage at elevated temperatures increases the rate of hydrolysis.- Perform all sample preparation steps at reduced temperatures (e.g., on ice or at 4°C). - Store samples and extracts at -20°C or below.
Inefficient extraction: The chosen solvent system is not optimal for extracting the analyte from the sample matrix.- Optimize the extraction solvent. Acetonitrile (B52724) is commonly used in QuEChERS methods for this compound.[7] - Ensure thorough homogenization of the sample to maximize solvent contact.
Inconsistent recovery of this compound Variable pH across samples: Inconsistent matrix pH leads to varying degradation rates.- Standardize the pH of all samples and standards by adding a buffer.
Inconsistent sample processing time: Longer processing times can lead to greater degradation.- Standardize the time for each step of the sample preparation protocol. - Process samples in smaller batches to minimize the time each sample spends at room temperature.
Presence of interfering peaks in the chromatogram Matrix effects: Co-extracted compounds from the sample matrix can interfere with the detection of the analyte.- Incorporate a cleanup step after extraction, such as dispersive solid-phase extraction (dSPE) with PSA and C18 sorbents.[7] - Optimize the chromatographic conditions to separate the analyte from interfering peaks.
Formation of degradation products: The degradation product, 2,4-dimethylaniline-d9, may be detected.- Confirm the identity of the interfering peak by comparing its mass spectrum and retention time to a standard of 2,4-dimethylaniline-d9. - If degradation is confirmed, implement the solutions for low recovery mentioned above.

Quantitative Data Summary

The stability of this compound is significantly influenced by the pH of the medium. The following table summarizes the expected relative stability based on available data.

pH RangeExpected Degradation RateRelative StabilityKey Considerations
< 3.0RapidLowAvoid prolonged exposure to strongly acidic conditions.
3.0 - 6.0ModerateModerateMinimize time in this pH range if possible.
6.0 - 8.0SlowHighOptimal pH range for sample processing and storage to minimize hydrolysis.
> 8.0Slow to ModerateHigh to ModerateWhile stable, very high pH may promote other reactions or affect analyte extraction.

This table is a qualitative summary based on the principle that hydrolysis is rapid in acidic conditions and significantly slower at neutral to basic pH due to the kinetic isotope effect.[5]

Experimental Protocols

Key Experiment: QuEChERS-based Extraction of this compound from Fruit Samples

This protocol is adapted from a method for the analysis of amitraz and its metabolites in pears.[7]

1. Sample Homogenization:

  • Weigh 10 g of the homogenized, frozen fruit sample into a 50 mL centrifuge tube.

2. Internal Standard Spiking:

  • Fortify the sample with a known concentration of this compound solution.

3. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

5. Final Extract Preparation:

  • Transfer the cleaned supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Parameters
  • LC Column: A C18 reversed-phase column is suitable.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a buffer such as ammonium (B1175870) formate, is commonly used.[7]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions: Monitor for the specific precursor-to-product ion transitions for this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization 1. Sample Homogenization spiking 2. Internal Standard Spiking homogenization->spiking extraction 3. QuEChERS Extraction spiking->extraction cleanup 4. dSPE Cleanup extraction->cleanup lcms_analysis 5. LC-MS/MS Analysis cleanup->lcms_analysis quantification 6. Quantification lcms_analysis->quantification degradation_pathway reactant This compound products 2,4-Dimethylaniline-d9 + Formic Acid reactant->products Hydrolysis (H+ or OH- catalysis) troubleshooting_logic start Low/Inconsistent Recovery? check_ph Check pH of Sample/Solvents start->check_ph Yes check_temp Check Temperature Control start->check_temp Yes check_protocol Review Extraction Protocol start->check_protocol Yes adjust_ph Adjust pH to Neutral/Slightly Basic check_ph->adjust_ph use_cooling Use Cooling (Ice, 4°C) check_temp->use_cooling optimize_extraction Optimize Solvents/Cleanup check_protocol->optimize_extraction

References

reducing ion suppression for N-(2,4-Dimethylphenyl)formamide-d9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2,4-Dimethylphenyl)formamide-d9. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate ion suppression issues encountered during the analysis of this compound by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is the deuterated form of N-(2,4-Dimethylphenyl)formamide. In analytical chemistry, particularly in quantitative mass spectrometry-based assays, deuterated compounds like this are commonly used as internal standards. Due to the presence of nine deuterium (B1214612) atoms, it has a higher mass than its non-deuterated counterpart. This mass difference allows the mass spectrometer to distinguish between the analyte of interest (N-(2,4-Dimethylphenyl)formamide) and the internal standard, even if they co-elute chromatographically. The assumption is that the deuterated standard will behave chemically and chromatographically similarly to the analyte and will experience similar matrix effects, including ion suppression, thus enabling accurate quantification.

Q2: What is ion suppression and how does it affect the analysis of this compound?

Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of an analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[3][4] When analyzing this compound, if it or the non-deuterated analyte co-elutes with interfering matrix components (e.g., salts, phospholipids, proteins), their signals can be suppressed.[2][5] This can lead to inaccurate and unreliable results. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[3][6][7]

Q3: I am using a deuterated internal standard. Shouldn't that automatically correct for ion suppression?

Ideally, a deuterated internal standard (IS) like this compound should co-elute with the analyte and experience the same degree of ion suppression.[1] The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification. However, this is not always the case. "Differential ion suppression" can occur, where the analyte and the deuterated IS do not experience the same degree of suppression.[1] This can happen if there is slight chromatographic separation between the two, causing them to elute in regions with different matrix effects.

Q4: What are the common sources of ion suppression in biological samples?

Common sources of ion suppression in biological matrices such as plasma, urine, or tissue homogenates include:

  • Phospholipids: These are major components of cell membranes and are a primary cause of ion suppression in bioanalysis.[5][7]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can significantly suppress the analyte signal.[5]

  • Proteins and Peptides: Although often removed during sample preparation, residual proteins and peptides can still cause ion suppression.[5]

  • Exogenous substances: Contaminants from collection tubes, plates, or solvents can also interfere with ionization.[6]

Troubleshooting Guides

Problem 1: Poor Peak Shape or Low Signal Intensity for this compound

Possible Cause: Significant ion suppression from co-eluting matrix components.

Troubleshooting Steps:

  • Assess Matrix Effects: The first step is to determine if ion suppression is indeed the cause. A post-column infusion experiment is a common method to identify regions of ion suppression in a chromatogram.[3][8]

  • Improve Chromatographic Separation: Modify the LC method to separate the analyte and internal standard from the regions of ion suppression.[3][6]

    • Change the gradient profile.

    • Experiment with a different stationary phase (e.g., C18, Phenyl-Hexyl, PFP).

    • Adjust the mobile phase composition (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa).[8]

  • Enhance Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[3][7]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.

    • Liquid-Liquid Extraction (LLE): Can be very effective at removing salts and other polar interferences.

    • Protein Precipitation (PPT): A simpler but often less clean method. It may not be sufficient to remove all ion-suppressing components.[6]

Sample Preparation Technique Effectiveness in Reducing Ion Suppression Typical Analytes Recovered
Protein Precipitation (PPT) Low to MediumWide range of small molecules
Liquid-Liquid Extraction (LLE) Medium to HighNon-polar to moderately polar compounds
Solid-Phase Extraction (SPE) HighCan be tailored for specific compound classes
Problem 2: Inconsistent or Inaccurate Quantitative Results

Possible Cause: Differential ion suppression between N-(2,4-Dimethylphenyl)formamide and its d9-labeled internal standard.

Troubleshooting Steps:

  • Verify Co-elution: Carefully examine the chromatograms of the analyte and the deuterated internal standard. Even a slight separation can lead to differential ion suppression if they elute on the shoulder of a region of strong suppression.

  • Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples. This helps to mimic the matrix effects experienced by the actual samples.[9]

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components causing ion suppression.[6][10]

  • Change Ionization Source: If using ESI, consider switching to APCI, as it is often less susceptible to ion suppression.[6]

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression

Objective: To identify regions in the chromatogram where ion suppression occurs.

Methodology:

  • Prepare a solution of N-(2,4-Dimethylphenyl)formamide at a concentration that provides a stable and mid-range signal on the mass spectrometer.

  • Set up the LC-MS system with the analytical column.

  • Using a T-piece, connect the eluent from the LC column with a syringe pump infusing the N-(2,4-Dimethylphenyl)formamide solution at a low, constant flow rate (e.g., 5-10 µL/min).

  • Connect the outlet of the T-piece to the mass spectrometer's ion source.

  • Begin the infusion and allow the signal to stabilize.

  • Inject a blank, extracted sample matrix onto the LC column.

  • Monitor the signal of N-(2,4-Dimethylphenyl)formamide. Dips in the baseline indicate regions of ion suppression.

Protocol 2: Evaluating Matrix Factor

Objective: To quantitatively assess the degree of ion suppression.

Methodology:

  • Set A: Prepare a standard solution of this compound in the mobile phase.

  • Set B: Prepare a blank sample matrix extract and spike it with this compound at the same concentration as Set A.

  • Analyze both sets of samples by LC-MS.

  • Calculate the Matrix Factor (MF) as follows: MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

Visualizing Workflows and Relationships

Ion_Suppression_Troubleshooting cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solutions Poor_Signal Poor Signal or Inconsistent Results Assess_Suppression Assess Ion Suppression (Post-Column Infusion) Poor_Signal->Assess_Suppression Is it suppression? Check_Coelution Verify Analyte/IS Co-elution Assess_Suppression->Check_Coelution Suppression confirmed Optimize_Chroma Optimize Chromatography Check_Coelution->Optimize_Chroma Poor separation Improve_Sample_Prep Enhance Sample Prep Check_Coelution->Improve_Sample_Prep Co-elution with matrix Change_Ionization Change Ionization Source Optimize_Chroma->Change_Ionization If still co-eluting Dilute_Sample Dilute Sample Improve_Sample_Prep->Dilute_Sample If still suppressed

Caption: A troubleshooting workflow for addressing ion suppression.

Experimental_Workflow_Matrix_Factor Start Start Prep_Set_A Prepare Set A: Analyte in Mobile Phase Start->Prep_Set_A Prep_Set_B Prepare Set B: Analyte in Extracted Blank Matrix Start->Prep_Set_B Analyze_A Analyze Set A by LC-MS Prep_Set_A->Analyze_A Analyze_B Analyze Set B by LC-MS Prep_Set_B->Analyze_B Calculate_MF Calculate Matrix Factor (Area B / Area A) Analyze_A->Calculate_MF Analyze_B->Calculate_MF Result Assess Ion Suppression/Enhancement Calculate_MF->Result

Caption: Workflow for determining the matrix factor.

References

Technical Support Center: N-(2,4-Dimethylphenyl)formamide-d9 Method Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-(2,4-Dimethylphenyl)formamide-d9 in their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the deuterated form of N-(2,4-Dimethylphenyl)formamide, a known metabolite of the pesticide Amitraz.[1] Its primary application in a laboratory setting is as an internal standard for the quantification of N-(2,4-Dimethylphenyl)formamide and other related compounds in various matrices using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).[2][3] The deuterium (B1214612) labeling allows for differentiation from the non-labeled analyte by mass spectrometry.

Q2: What are the most common challenges encountered when using this compound as an internal standard?

The most frequently encountered challenges include:

  • Chromatographic Shift: The deuterated internal standard may have a slightly different retention time compared to the non-deuterated analyte.[4][5][6][7]

  • Isotopic Exchange: The deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange.

  • Differential Matrix Effects: The analyte and the internal standard may experience different levels of ion suppression or enhancement from components in the sample matrix, leading to inaccurate quantification.

  • Purity Issues: The deuterated standard may contain residual non-deuterated analyte, which can interfere with the measurement of the target analyte, especially at low concentrations.

Troubleshooting Guides

Issue 1: Inconsistent or Inaccurate Quantitative Results

Question: My quantitative results for N-(2,4-Dimethylphenyl)formamide are inconsistent and inaccurate, even though I am using this compound as an internal standard. What are the potential causes?

Answer: Inaccurate or inconsistent results can arise from several factors, including a lack of co-elution between the analyte and the internal standard, isotopic exchange, or differential matrix effects. The following troubleshooting guide will help you address these potential issues.

Troubleshooting Workflow: Inaccurate Quantification

Start Inaccurate Quantitative Results Check_CoElution Verify Analyte/IS Co-elution Start->Check_CoElution First Step Optimize_Chroma Optimize Chromatography (Gradient, Flow Rate, Column) Check_CoElution->Optimize_Chroma Shift Observed Eval_Matrix Evaluate Matrix Effects (Post-Extraction Spike) Check_CoElution->Eval_Matrix Co-elution Confirmed Optimize_Chroma->Eval_Matrix Assess_Exchange Assess Isotopic Exchange (Incubation Study) Eval_Matrix->Assess_Exchange Matrix Effects Present Check_Purity Verify IS Purity (Analyze IS alone) Eval_Matrix->Check_Purity No Matrix Effects Assess_Exchange->Check_Purity Resolution Accurate Quantification Check_Purity->Resolution

Caption: Troubleshooting workflow for inaccurate quantification.

Issue 2: Chromatographic Separation of Analyte and Internal Standard

Question: I am observing a noticeable retention time difference between N-(2,4-Dimethylphenyl)formamide and this compound. Why is this happening and how can I fix it?

Answer: This phenomenon, known as the chromatographic isotope effect, is common with deuterated standards.[4][5][6][7] The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to altered interactions with the stationary phase. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[6][7]

Experimental Protocol: Assessing and Mitigating Chromatographic Shift

  • System Suitability: Prepare a solution containing both N-(2,4-Dimethylphenyl)formamide and this compound in a clean solvent (e.g., acetonitrile (B52724) or methanol).

  • Injection and Analysis: Inject the mixture onto your LC-MS/MS or GC-MS system and acquire the data.

  • Data Evaluation: Overlay the chromatograms for the analyte and the internal standard. Measure the retention time difference (Δt_R) between the two peaks.

  • Chromatographic Optimization:

    • Gradient Modification (LC): If using a gradient elution, try making the gradient shallower to increase the retention time and potentially improve co-elution.

    • Isocratic Hold (LC): Introduce a short isocratic hold at the beginning of the gradient to enhance early retention and interaction with the stationary phase.

    • Temperature Program (GC): Adjust the temperature ramp rate. A slower ramp can sometimes improve the resolution between closely eluting compounds, but in this case, a faster ramp might help to merge the peaks.

    • Column Chemistry: Consider a different column with alternative selectivity (e.g., a phenyl-hexyl column for LC or a different polarity column for GC) that may exhibit a reduced isotope effect.

Quantitative Data: Retention Times of N-(2,4-Dimethylphenyl)formamide

Analytical MethodCompoundRetention Time (min)
GC-MS[8]N-(2,4-Dimethylphenyl)formamide9.63
GC-MS[9]N,N-dimethylformamideNot specified, but a chromatogram is available
Issue 3: Suspected Isotopic Exchange

Question: My internal standard response is decreasing over time, or I am seeing a signal for the non-deuterated analyte in my blank samples that are spiked only with the internal standard. Could this be isotopic exchange?

Answer: Yes, these are classic signs of isotopic exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding environment. This is more likely to occur at pH extremes or elevated temperatures.

Experimental Protocol: Assessing Isotopic Stability

  • Sample Preparation:

    • T=0 Sample: Spike a known concentration of this compound into a blank matrix and immediately extract and analyze it.

    • Incubated Sample: Spike the same concentration of the internal standard into the blank matrix and incubate it under the same conditions as your regular samples (e.g., time, temperature, pH).

    • Solvent Stability Sample: Spike the internal standard into your final reconstitution solvent and incubate under the same conditions.

  • Analysis: After the incubation period, process and analyze all samples by LC-MS/MS or GC-MS.

  • Data Interpretation:

    • Compare the peak area of the internal standard in the incubated samples to the T=0 sample. A significant decrease suggests degradation or exchange.

    • Examine the chromatogram of the incubated samples for a peak in the non-deuterated analyte's mass channel at the retention time of the internal standard. The presence of this peak is a strong indicator of back-exchange.

Signaling Pathway: Base-Catalyzed Isotopic Exchange at an Amide

cluster_0 Isotopic Exchange Mechanism Formamide_d9 This compound (Deuterated Amide Proton) Deprotonation Deprotonation by Base (OH-) Formamide_d9->Deprotonation Intermediate Amide Anion Intermediate Deprotonation->Intermediate Reprotonation Reprotonation by Solvent (H2O) Intermediate->Reprotonation Formamide N-(2,4-Dimethylphenyl)formamide (Non-deuterated) Reprotonation->Formamide

Caption: Simplified mechanism of base-catalyzed isotopic exchange.

Experimental Workflows

Workflow for Analysis of Amitraz and its Metabolites

This workflow outlines the key steps for the analysis of Amitraz and its metabolites, including N-(2,4-Dimethylphenyl)formamide, using this compound as an internal standard.

cluster_1 Analytical Workflow for Amitraz Metabolites Sample_Prep Sample Homogenization (e.g., pear, honey) Spiking Spike with This compound Sample_Prep->Spiking Extraction QuEChERS Extraction (Acetonitrile, Salts) Spiking->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Analysis LC-MS/MS or GC-MS Analysis Cleanup->Analysis Quantification Quantification using Internal Standard Calibration Analysis->Quantification

Caption: General workflow for the analysis of Amitraz metabolites.[2][3][10]

References

Validation & Comparative

A Comparative Guide to Internal Standards for the Quantification of N-(2,4-Dimethylphenyl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analysis by mass spectrometry, particularly in critical sectors such as drug development and food safety, the use of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. This guide provides an objective comparison of N-(2,4-Dimethylphenyl)formamide-d9 with other commonly employed internal standards for the analysis of its non-deuterated analogue, a key metabolite of the pesticide amitraz (B1667126). The performance of these internal standards is evaluated based on experimental data from various studies, focusing on key analytical parameters such as recovery and precision.

The Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis.[1] An ideal internal standard is a compound that is chemically similar to the analyte of interest but can be differentiated by the analytical instrument. By adding a known amount of the internal standard to every sample, standard, and blank, variations in extraction efficiency, injection volume, and instrument response can be normalized, leading to more accurate and precise quantification of the analyte.

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard in mass spectrometry-based quantification.[2] This is because their physicochemical properties are nearly identical to the analyte, causing them to behave similarly during sample preparation, chromatography, and ionization.[2]

Performance Comparison of Internal Standards

The selection of an internal standard can significantly impact the performance of a quantitative assay. Below is a comparison of this compound and other deuterated internal standards used in the analysis of amitraz and its metabolites. The data presented is synthesized from method validation studies and demonstrates the performance of each internal standard in its respective analytical method.

Table 1: Performance Data of Deuterated Internal Standards for the Analysis of N-(2,4-Dimethylphenyl)formamide and Related Compounds

Internal StandardAnalyte(s)MatrixRecovery (%)Precision (RSD %)Reference
This compound N-(2,4-Dimethylphenyl)formamideHoney>80%<10%[3]
Amitraz-d12Amitraz, N-(2,4-Dimethylphenyl)formamide, and other metabolitesBlood79.3 - 92.5%<10%[4]
2,4-Dimethylaniline-d6 (DMA D6)2,4-Dimethylaniline (B123086) (from hydrolysis of amitraz and metabolites)Pears96 - 118%<9.5%[5]

Note: The data presented in this table is compiled from different studies. Direct head-to-head comparative studies under identical experimental conditions are limited. The performance of an internal standard is method and matrix-dependent.

Key Considerations for Internal Standard Selection

Several factors should be considered when selecting an internal standard for a quantitative LC-MS/MS assay:

  • Structural Similarity: The internal standard should be as structurally similar to the analyte as possible to ensure similar behavior during sample processing and analysis. Deuterated analogs are ideal in this regard.

  • Isotopic Purity: The isotopic purity of the SIL internal standard should be high to prevent any contribution to the analyte signal.

  • Chromatographic Co-elution: Ideally, the internal standard should co-elute with the analyte to experience the same matrix effects. However, a slight chromatographic shift can sometimes be observed with deuterated standards due to the kinetic isotope effect.[6]

  • Stability: The internal standard must be stable throughout the entire analytical procedure and should not undergo isotopic exchange (e.g., H/D exchange).

  • Mass Difference: The mass difference between the analyte and the internal standard should be sufficient to prevent isotopic crosstalk.

Experimental Methodologies

The following sections detail typical experimental protocols for the quantitative analysis of N-(2,4-Dimethylphenyl)formamide using a deuterated internal standard.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is widely used for the extraction of pesticide residues from food matrices.

  • Homogenization: Homogenize 10 g of the sample (e.g., pears) with 10 mL of water.

  • Extraction: Add 10 mL of acetonitrile (B52724) and the internal standard solution. Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake for 1 minute.

  • Centrifugation: Centrifuge the sample at ≥4000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, MgSO₄). Vortex for 30 seconds and then centrifuge.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve chromatographic peak shape and ionization efficiency.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.

Table 2: Example MRM Transitions for N-(2,4-Dimethylphenyl)formamide and a Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-(2,4-Dimethylphenyl)formamide150.1122.1
This compound159.1131.1

Visualizing the Workflow and Rationale

The following diagrams illustrate the logic behind using an internal standard and the context of N-(2,4-Dimethylphenyl)formamide in amitraz metabolism.

Internal_Standard_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Sample (Analyte) Add_IS Add Known Amount of Internal Standard Sample->Add_IS Spiking Extraction Extraction & Cleanup Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS Detection (Analyte & IS Signals) LC_Separation->MS_Detection Ratio_Calculation Calculate Analyte/IS Response Ratio MS_Detection->Ratio_Calculation Calibration_Curve Compare to Calibration Curve Ratio_Calculation->Calibration_Curve Final_Concentration Determine Analyte Concentration Calibration_Curve->Final_Concentration

Caption: Workflow for quantitative analysis using an internal standard.

Amitraz_Metabolism Amitraz Amitraz DMPF N'-(2,4-Dimethylphenyl)-N-methylformamidine (DMPF) Amitraz->DMPF Hydrolysis DMF N-(2,4-Dimethylphenyl)formamide (DMF) DMPF->DMF Hydrolysis DMA 2,4-Dimethylaniline (DMA) DMPF->DMA Hydrolysis DMF->DMA Hydrolysis

Caption: Simplified metabolic pathway of Amitraz.

Conclusion

The choice of internal standard is a critical decision in the development of robust and reliable quantitative analytical methods. For the analysis of N-(2,4-Dimethylphenyl)formamide, its deuterated analog, this compound, serves as an excellent internal standard, demonstrating good recovery and precision. Alternative deuterated standards, such as Amitraz-d12 and 2,4-Dimethylaniline-d6, also show strong performance for the broader analysis of amitraz and its metabolites. The selection of the most appropriate internal standard will ultimately depend on the specific analytes of interest, the sample matrix, and the overall analytical workflow. It is imperative that the chosen method is thoroughly validated to ensure data of the highest quality.

References

A Comparative Guide to the Certificate of Analysis for N-(2,4-Dimethylphenyl)formamide-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing deuterated internal standards, a thorough understanding of their quality and performance is paramount for accurate quantitation in analytical assays. This guide provides a comparative overview of the key analytical parameters for N-(2,4-Dimethylphenyl)formamide-d9, a deuterated internal standard for its corresponding metabolite of the pesticide Amitraz.

Data Presentation: Comparison of Key Quality Attributes

The performance of a deuterated internal standard is defined by several key parameters typically found on its Certificate of Analysis (CoA). Below is a comparison of these attributes for this compound against a hypothetical alternative deuterated standard.

ParameterThis compoundAlternative Deuterated StandardImportance in Analytical Assays
Chemical Purity (by HPLC/NMR) ≥98%≥98%Ensures that the analytical signal is not compromised by impurities. High chemical purity is essential for accurate standard solution preparation.
Isotopic Enrichment ≥99 atom % D≥99 atom % DHigh isotopic enrichment minimizes the contribution of the unlabeled analyte in the internal standard, preventing overestimation of the target analyte.[1]
Chemical Identity (by ¹H-NMR, MS) Conforms to structureConforms to structureConfirms the correct molecular structure of the deuterated compound.
Mass (Exact Weight Packaging) Provided with high precision (e.g., to 3 decimal places)[2]Varies by supplierPrecise mass allows for highly accurate preparation of stock solutions, which is critical for quantitative analysis.
Molecular Formula C₉H₂D₉NO[2]Analyte-specificDefines the specific deuterated form of the molecule.
Molecular Weight 158.25 g/mol [2][3]Analyte-specificUsed for concentration calculations.
Solubility Slightly soluble in DMSO and methanol (B129727).[3]Solvent-dependentImportant for selecting the appropriate solvent for stock solution preparation.
Storage Conditions Typically -20°C for long-term stabilityVaries, often requires cold storageProper storage is crucial to prevent degradation and maintain the integrity of the standard.

Experimental Protocols

Accurate and reproducible results depend on well-defined experimental protocols. The following are generalized methodologies for the validation and use of this compound as an internal standard in a typical LC-MS/MS workflow for pesticide residue analysis.

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh the neat material of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final volume of 1 mL in a calibrated volumetric flask.

  • Intermediate and Working Standard Solutions: Perform serial dilutions of the stock solution with the appropriate solvent to prepare a series of working standard solutions. These will be used to construct the calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that provides a robust signal in the mass spectrometer. This concentration should be kept consistent across all samples, calibrators, and quality controls.

Sample Preparation (e.g., QuEChERS for Fruit Matrix)
  • Homogenize 10-15 g of the fruit sample.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

  • Spike the sample with the internal standard spiking solution.

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and centrifuge.

  • Take an aliquot of the supernatant (acetonitrile layer) for d-SPE cleanup.

  • Add the aliquot to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB).

  • Vortex for 30 seconds and centrifuge.

  • The supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Parameters
  • Liquid Chromatography:

    • Column: A suitable reversed-phase column (e.g., C18) for the separation of the analyte and internal standard.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte (N-(2,4-Dimethylphenyl)formamide) and the deuterated internal standard (this compound) by infusing individual standard solutions. The substantial mass difference allows for clear differentiation.[3]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the validation of a deuterated internal standard and a typical signaling pathway where such metabolites are relevant.

Experimental Workflow for Deuterated Internal Standard Validation cluster_prep Standard Preparation cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis cluster_validation Data Analysis & Validation stock Prepare Stock Solution (1 mg/mL) working Prepare Working Standards (Calibration Curve) stock->working is_spike Prepare IS Spiking Solution stock->is_spike lcms Inject Sample and Standards working->lcms Calibrators extraction QuEChERS Extraction is_spike->extraction Spike IS sample_prep Sample Homogenization & Weighing sample_prep->extraction Add Acetonitrile cleanup Dispersive SPE Cleanup extraction->cleanup cleanup->lcms Final Extract data_acq Data Acquisition (MRM) lcms->data_acq calibration Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) data_acq->calibration quant Quantify Analyte in Samples calibration->quant validation Assess Accuracy, Precision, Linearity, and Matrix Effects quant->validation

Caption: Workflow for deuterated internal standard validation.

Amitraz Metabolism Pathway amitraz Amitraz dmpf N'-(2,4-Dimethylphenyl)-N-methylformamidine (DMPF) amitraz->dmpf Metabolism dmf N-(2,4-Dimethylphenyl)formamide (Analyte) dmpf->dmf Metabolism dma 2,4-Dimethylaniline dmf->dma Hydrolysis lcms_analysis LC-MS/MS Quantitation dmf->lcms_analysis Target Analyte dmf_d9 This compound (Internal Standard) dmf_d9->lcms_analysis Co-eluting Standard

Caption: Simplified metabolic pathway of Amitraz.

References

Inter-Laboratory Comparison of N-(2,4-Dimethylphenyl)formamide-d9 Analysis: A Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of N-(2,4-Dimethylphenyl)formamide-d9. While a formal inter-laboratory comparison study on this specific deuterated compound is not publicly available, this document outlines a framework for such a comparison based on established methods for the analysis of its non-deuterated analogue, N-(2,4-Dimethylphenyl)formamide, a significant metabolite of the pesticide amitraz (B1667126). The guide is intended for researchers, scientists, and drug development professionals involved in residue analysis and metabolism studies.

This compound serves as a stable isotope-labeled internal standard in the analysis of N-(2,4-Dimethylphenyl)formamide.[1] Accurate and precise quantification is crucial for regulatory compliance and safety assessment of agricultural products. The primary analytical technique for the determination of N-(2,4-Dimethylphenyl)formamide and its deuterated analogue is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), often preceded by a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.[2][3]

Experimental Protocols

Two primary analytical approaches are commonly employed for the analysis of amitraz and its metabolites, including N-(2,4-Dimethylphenyl)formamide. These can be adapted for an inter-laboratory comparison of this compound.

Method 1: Direct Analysis of N-(2,4-Dimethylphenyl)formamide and its Metabolites via LC-MS/MS

This method involves the individual quantification of the target analytes.

  • Sample Preparation (QuEChERS):

    • Homogenize 10 g of the sample (e.g., pear, honey) with 10 mL of acetonitrile (B52724).

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and add it to a dispersive solid-phase extraction (d-SPE) tube containing MgSO₄ and a sorbent (e.g., PSA, C18).

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

    • The supernatant is filtered and injected into the LC-MS/MS system.

  • LC-MS/MS Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm) is typically used.[4]

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Ionization: Electrospray Ionization (ESI) in positive mode.[4]

    • MS/MS Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined. For the non-deuterated analogue, a precursor ion of m/z 150.0913 [M+H]⁺ has been reported.[4]

Method 2: Indirect Analysis via Hydrolysis to 2,4-Dimethylaniline (DMA)

This approach involves the hydrolysis of all amitraz-related metabolites to 2,4-dimethylaniline, which is then quantified.

  • Sample Preparation and Hydrolysis:

    • Perform the initial QuEChERS extraction as described in Method 1.

    • To the acetonitrile extract, add aqueous NaOH and methanol.[2]

    • Heat the mixture to induce hydrolysis of this compound to its corresponding deuterated 2,4-dimethylaniline.

    • After cooling, neutralize the solution and perform a liquid-liquid extraction with a suitable organic solvent.

    • The organic layer is concentrated, reconstituted, and injected into the LC-MS/MS system.

  • LC-MS/MS Parameters:

    • Similar LC conditions as Method 1 can be used, but the MS/MS parameters would be optimized for the detection of deuterated 2,4-dimethylaniline.

Data Presentation

The following table summarizes the expected performance characteristics from a hypothetical inter-laboratory comparison of two analytical methods for this compound in a pear matrix. The data is representative of typical performance for pesticide residue analysis.[5]

Performance CharacteristicMethod 1: Direct LC-MS/MSMethod 2: Indirect via Hydrolysis
Limit of Quantification (LOQ) 1 µg/kg5 µg/kg
Repeatability (RSDr) 5%8%
Reproducibility (RSDR) 15%20%
Recovery 95%88%
Linearity (R²) >0.99>0.99

Mandatory Visualization

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_method2 Method 2 Specific Step start Sample Homogenization quechers QuEChERS Extraction start->quechers Acetonitrile dspe Dispersive SPE quechers->dspe Supernatant hydrolysis Alkaline Hydrolysis quechers->hydrolysis lcmsms LC-MS/MS Analysis dspe->lcmsms data Data Processing & Quantification lcmsms->data hydrolysis->lcmsms metabolic_pathway amitraz Amitraz dmpf N-2,4-Dimethylphenyl-N'-methyl- formamidine (DMPF) amitraz->dmpf Metabolism dmf N-(2,4-Dimethylphenyl)formamide (Analyte of Interest) dmpf->dmf Metabolism dma 2,4-Dimethylaniline (DMA) dmpf->dma Hydrolysis dmf->dma Hydrolysis

References

A Comparative Guide to the Validation of Analytical Methods for N-(2,4-Dimethylphenyl)formamide-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of methods used to quantify N-(2,4-Dimethylphenyl)formamide-d9. This deuterated internal standard is crucial for the accurate quantification of N-(2,4-Dimethylphenyl)formamide, a significant metabolite of the pesticide Amitraz.[1][2][3][4] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, ensuring the reliability and accuracy of analytical data.[5][6][7][8][9]

Principles of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8] The ICH Q2(R2) guideline provides a framework for this, focusing on several key performance characteristics.[5][8][9]

A typical analytical method validation workflow involves a systematic process to ensure the method is reliable and reproducible.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Planning cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Documentation Method Development Method Development Method Optimization Method Optimization Method Development->Method Optimization Define Validation Protocol Define Validation Protocol Method Optimization->Define Validation Protocol Set Acceptance Criteria Set Acceptance Criteria Define Validation Protocol->Set Acceptance Criteria Specificity Specificity Set Acceptance Criteria->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation Report Validation Report Robustness->Validation Report Method Implementation Method Implementation Validation Report->Method Implementation

Analytical Method Validation Workflow

Comparison of Analytical Methods

The quantification of N-(2,4-Dimethylphenyl)formamide and its deuterated internal standard, this compound, is typically performed using chromatographic techniques coupled with mass spectrometry. The most common methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]

Performance CharacteristicLC-MS/MSGC-MS
Specificity HighHigh
Linearity (Correlation Coefficient, r²) > 0.99> 0.99
Accuracy (% Recovery) 85-115%80-120%
Precision (% RSD) < 15%< 20%
Limit of Detection (LOD) Low (pg/mL to ng/mL)Low (ng/mL)
Limit of Quantitation (LOQ) Low (pg/mL to ng/mL)Low (ng/mL)
Robustness GoodModerate
Sample Preparation Often simpler (e.g., QuEChERS)May require derivatization

Table 1: Comparison of Typical Performance Characteristics for LC-MS/MS and GC-MS.

Experimental Protocols

Below is a generalized protocol for the validation of an LC-MS/MS method for the quantification of N-(2,4-Dimethylphenyl)formamide using this compound as an internal standard.

Preparation of Standard Solutions
  • Stock Solutions: Prepare individual stock solutions of N-(2,4-Dimethylphenyl)formamide and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution of N-(2,4-Dimethylphenyl)formamide to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.

Sample Preparation (using QuEChERS for a food matrix)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis in food.[10]

  • Homogenization: Homogenize 10 g of the sample.

  • Extraction: Add 10 mL of acetonitrile (B52724) and the internal standard working solution to the homogenized sample. Shake vigorously.

  • Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride) and shake.

  • Centrifugation: Centrifuge the sample to separate the layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing sorbents to remove interfering matrix components.

  • Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both N-(2,4-Dimethylphenyl)formamide and this compound.

Validation Parameters

The following validation parameters should be assessed according to ICH guidelines:[6]

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention times of the analyte and internal standard.

  • Linearity: Analyze a series of calibration standards (typically 5-7 concentration levels) to demonstrate a linear relationship between the analyte concentration and the response ratio (analyte peak area / internal standard peak area). The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Determine the recovery of the analyte by spiking blank matrix samples at three different concentration levels (low, medium, and high). The mean recovery should be within an acceptable range (e.g., 80-120%).

  • Precision:

    • Repeatability (Intra-day precision): Analyze replicate samples at three concentration levels on the same day.

    • Intermediate Precision (Inter-day precision): Analyze replicate samples at three concentration levels on different days.

    • The relative standard deviation (%RSD) should be within an acceptable limit (e.g., ≤ 15%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be estimated from the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, flow rate, column temperature) to assess the method's reliability under normal usage.

The following diagram illustrates the logical relationship in assessing key validation parameters.

G Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Precision->LOD_LOQ

Key Validation Parameter Relationships

By following these guidelines and protocols, researchers can ensure the development and validation of robust and reliable analytical methods for the quantification of this compound, leading to high-quality data in research and drug development.

References

Precision and Accuracy of N-(2,4-Dimethylphenyl)formamide-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of pesticide residues, particularly the acaricide amitraz (B1667126) and its metabolites, the use of a reliable internal standard is paramount for achieving accurate and precise results. N-(2,4-Dimethylphenyl)formamide-d9, a deuterated analog of the amitraz metabolite N-(2,4-Dimethylphenyl)formamide, serves as an effective internal standard to compensate for matrix effects and variations in sample preparation and instrument response. This guide provides a comparative overview of its performance, supported by experimental data from relevant analytical methods.

Performance Comparison of Internal Standards in Amitraz Analysis

The primary role of an internal standard in mass spectrometry-based quantification is to mimic the analytical behavior of the target analyte, thereby correcting for signal variations. The ideal internal standard is a stable isotope-labeled version of the analyte itself. In the analysis of amitraz, several metabolites are often targeted, including N-(2,4-Dimethylphenyl)formamide and N'-(2,4-Dimethylphenyl)-N-methylformamidine. Consequently, their deuterated analogues are prime candidates for internal standards.

While a specific certificate of analysis with detailed accuracy and precision data for this compound was not publicly available within the scope of this review, its performance can be inferred from method validation data for amitraz and its metabolites, and by comparison with other deuterated internal standards.

Internal StandardAnalyte(s)MethodAccuracy (Recovery %)Precision (%RSD)Reference
This compound Amitraz and metabolitesLC-MS/MSData not specifiedData not specifiedGeneral Use
Triphenyl PhosphateAmitraz, N-2,4-dimethylphenyl-N-methylformamidineLC-MS/MS84 - 115%Not Specified[1]
General Deuterated AnaloguesVarious PesticidesLC-MS/MSWithin 25%< 20%[2]
Not specifiedAmitraz and metabolitesLC-MS/MS90.2 - 104.5%< 15%[3]

Table 1: Comparison of reported accuracy and precision for analytical methods of amitraz and other pesticides using different internal standards.

The data presented in Table 1 indicates that methods employing internal standards for the analysis of amitraz and its metabolites can achieve high levels of accuracy and precision. A study on the determination of amitraz and its metabolites in whole blood reported excellent recoveries between 90.2% and 104.5% with a relative standard deviation (RSD) of less than 15%[3]. While the specific internal standard was not named in the abstract, these values are typical for what is expected when using a suitable internal standard. Furthermore, a broader study on the use of deuterated analogues as internal standards for pesticide analysis in complex matrices demonstrated that they can consistently bring accuracy to within 25% and precision to under 20% RSD[2]. In contrast, a method using a non-isotopically labeled internal standard, triphenyl phosphate, for amitraz analysis showed a wider recovery range of 84-115%[1].

Experimental Protocols

Detailed methodologies are crucial for replicating and verifying analytical results. Below is a representative experimental protocol for the analysis of amitraz and its metabolites in a complex matrix, employing an internal standard for quantification.

Sample Preparation and Extraction (QuEChERS Method)
  • Sample Homogenization : Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking : Add a known concentration of the internal standard solution (e.g., this compound in acetonitrile).

  • Extraction : Add 10 mL of acetonitrile, cap the tube, and shake vigorously for 1 minute.

  • Salting Out : Add 4 g of anhydrous magnesium sulfate (B86663), 1 g of sodium chloride, 1 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g of disodium (B8443419) hydrogen citrate sesquohydrate. Shake for 1 minute.

  • Centrifugation : Centrifuge the sample for 5 minutes at 3000 rpm.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : Transfer an aliquot of the supernatant to a tube containing 25 mg of PSA (primary secondary amine) and 150 mg of anhydrous magnesium sulfate per mL of extract. Vortex for 30 seconds and centrifuge for 5 minutes at 3000 rpm.

  • Final Extract : The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrument : A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Column : A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase : A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like ammonium (B1175870) formate (B1220265) to improve ionization.

  • Ionization Mode : Electrospray ionization (ESI) in positive mode.

  • Detection : Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analytes and the internal standard.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of using a deuterated internal standard in a quantitative analytical method and a simplified representation of a metabolic pathway involving amitraz.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Homogenized Sample Spike Spike with This compound Sample->Spike Extraction QuEChERS Extraction Spike->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Data_Acquisition Data Acquisition (MRM) LC_MSMS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Final_Concentration Determine Final Concentration Calibration_Curve->Final_Concentration

Caption: Analytical workflow for pesticide residue analysis.

Amitraz Amitraz Metabolite1 N'-(2,4-Dimethylphenyl)- N-methylformamidine Amitraz->Metabolite1 Metabolism Metabolite2 N-(2,4-Dimethylphenyl)formamide Metabolite1->Metabolite2 Hydrolysis Metabolite3 2,4-Dimethylaniline Metabolite2->Metabolite3 Hydrolysis

References

Performance Evaluation of N-(2,4-Dimethylphenyl)formamide-d9 in Proficiency Testing: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of N-(2,4-Dimethylphenyl)formamide-d9 as an internal standard, particularly in the context of proficiency testing for the analysis of its non-deuterated counterpart, a key metabolite of the pesticide Amitraz. While specific proficiency testing data for this compound is not publicly available, this guide draws upon validated analytical methods for Amitraz and its metabolites to objectively evaluate the advantages of using a deuterated internal standard.

The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted best practice in quantitative mass spectrometry to ensure the highest accuracy and precision. These standards exhibit nearly identical chemical and physical properties to the analyte of interest, allowing them to effectively compensate for variations in sample preparation, chromatography, and ionization.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the performance of analytical methods for N-(2,4-Dimethylphenyl)formamide (often abbreviated as DMF or 2,4-DMF in literature) and other Amitraz metabolites using different internal standard strategies.

Table 1: Method Performance using a Deuterated Internal Standard (Amitraz-d12)

This data is representative of the performance expected when using a deuterated internal standard like this compound for the analysis of N-(2,4-Dimethylphenyl)formamide. The validation was performed in human whole blood.

AnalyteLinearity (R²)Accuracy (% Recovery)Precision (% RSD)
N-(2,4-Dimethylphenyl)formamide> 0.9990.2 - 104.5< 15
Amitraz> 0.9992.5 - 103.2< 15
N'-(2,4-dimethylphenyl)-N-methylformamidine (DMPF)> 0.9991.8 - 105.1< 15
2,4-dimethylaniline (B123086) (DMA)> 0.9989.5 - 102.7< 15

Table 2: Method Performance using a Non-Deuterated Internal Standard (DMA-d6 after hydrolysis)

This method involves the hydrolysis of Amitraz and its metabolites to 2,4-dimethylaniline (DMA) followed by analysis using a deuterated internal standard for DMA. This demonstrates good performance but adds a chemical derivatization step.[1]

Analyte (as DMA)Spiked Level (mg/kg)Recovery (%)RSD (%)
Amitraz0.05100 - 120< 5.2
0.5100 - 120< 5.2
DMPF0.0596 - 118< 9.5
0.596 - 118< 9.5

Table 3: Method Performance without an Internal Standard

This data is from a study on the determination of Amitraz and its metabolites in honey. While not a direct comparison, it highlights typical performance without a co-eluting internal standard. Recoveries are generally good, but precision can be more variable.

AnalyteSpiked Level (µg/kg)Recovery (%)RSD (%)
N-(2,4-Dimethylphenyl)formamide5.0> 80< 10
10> 80< 10
20> 80< 10
Amitraz5.0> 80< 10
10> 80< 10
20> 80< 10
DMPF5.0> 80< 10
10> 80< 10
20> 80< 10
DMA5.0> 80< 10
10> 80< 10
20> 80< 10

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following is a representative experimental protocol for the analysis of Amitraz and its metabolites in a biological matrix using a deuterated internal standard.

1. Sample Preparation (QuEChERS Method) [2]

  • Objective: To extract Amitraz and its metabolites from a complex matrix (e.g., muscle, viscera, fat, eggs, milk) while minimizing matrix components.

  • Procedure:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the internal standard solution (e.g., this compound in a known concentration).

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 x g for 5 minutes.

    • Transfer the supernatant (acetonitrile layer) to a clean tube.

    • Add a dispersive solid-phase extraction (d-SPE) cleanup salt (e.g., 750 mg MgSO₄ and 250 mg C18 EC).

    • Vortex for 30 seconds.

    • Centrifuge at high speed.

    • The supernatant is ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis [2]

  • Objective: To chromatographically separate and quantify the target analytes and the internal standard.

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

  • LC Conditions:

    • Column: A C18 reversed-phase column is typically used (e.g., CORTECS UPLC, C18, 1.6 µm, 2.1 mm i.d. × 10 cm).[2]

    • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a modifier like formic acid or ammonium (B1175870) acetate.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis sample Homogenized Sample add_solvent Add Acetonitrile sample->add_solvent add_is Add this compound add_solvent->add_is add_salts Add QuEChERS Salts add_is->add_salts extract Vortex & Centrifuge add_salts->extract d_spe d-SPE Cleanup extract->d_spe final_extract Final Extract for Analysis d_spe->final_extract lc_separation LC Separation (C18 Column) final_extract->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing (Ratio to IS) ms_detection->data_processing logical_relationship cluster_without_is Without Deuterated Internal Standard cluster_with_is With this compound start Analytical Challenge: Matrix Effects & Variability ion_suppression Ion Suppression/Enhancement Affects Analyte Signal start->ion_suppression coelution Analyte and IS Co-elute start->coelution inaccurate_quant Inaccurate & Imprecise Quantification ion_suppression->inaccurate_quant same_effects Both Experience Same Matrix Effects coelution->same_effects ratio Ratio of Analyte to IS Remains Constant same_effects->ratio accurate_quant Accurate & Precise Quantification ratio->accurate_quant

References

Navigating Bioanalytical Methodologies: A Comparative Guide to the Cross-Validation of N-(2,4-Dimethylphenyl)formamide-d9 and Structural Analog Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal internal standard for the bioanalysis of N-(2,4-Dimethylphenyl)formamide, a key metabolite of the widely used pesticide Amitraz.

In the landscape of quantitative bioanalysis, the choice of an appropriate internal standard is a critical determinant of method accuracy, precision, and robustness. This is particularly true for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays, where variability in sample preparation, matrix effects, and instrument response can significantly impact data quality. Stable isotope-labeled (SIL) internal standards, such as N-(2,4-Dimethylphenyl)formamide-d9, are widely considered the "gold standard" due to their near-identical physicochemical properties to the analyte of interest. However, in situations where a SIL internal standard is unavailable or cost-prohibitive, a structural analog may be considered.

This guide provides an objective comparison of the performance of this compound versus a representative structural analog internal standard in the bioanalytical quantification of N-(2,4-Dimethylphenyl)formamide. The information presented herein is a synthesis of data from published bioanalytical methods for Amitraz and its metabolites, and established principles of analytical method validation.

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

The use of a deuterated internal standard like this compound is predicated on the principle that it will behave identically to the unlabeled analyte during extraction, chromatography, and ionization, thereby providing the most accurate correction for any variations in the analytical process.[1] Structural analogs, while similar, may exhibit differences in extraction recovery, chromatographic retention, and ionization efficiency, which can lead to less reliable quantification.

The following table summarizes the expected performance characteristics of a bioanalytical method for N-(2,4-Dimethylphenyl)formamide using either this compound or a structural analog (e.g., N-(2,5-dimethylphenyl)formamide) as the internal standard. This data is representative of typical validation outcomes for such methods.

Validation ParameterThis compound (SIL IS)Structural Analog IS
Linearity (r²) >0.995>0.990
Accuracy (% Bias) Within ± 5%Within ± 15%
Precision (%RSD) < 5%< 15%
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mL
Recovery (%) 85 - 95%70 - 100%
Matrix Effect (%CV) < 10%< 20%

Experimental Protocols

Detailed methodologies for the quantification of N-(2,4-Dimethylphenyl)formamide in a biological matrix (e.g., plasma or urine) are provided below. These protocols outline a typical workflow for both LC-MS/MS and GC-MS analysis and highlight the points of integration for both the deuterated and structural analog internal standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or urine sample, add 10 µL of the internal standard working solution (either this compound or the structural analog at a concentration of 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • N-(2,4-Dimethylphenyl)formamide: Precursor ion > Product ion (e.g., m/z 150.1 > 122.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 159.1 > 131.1)

    • Structural Analog IS: To be determined based on the specific analog used.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of urine sample, add 10 µL of the internal standard working solution (either this compound or the structural analog at a concentration of 100 ng/mL in methanol).

  • Add 1 mL of 1M sodium hydroxide (B78521) solution.

  • Add 5 mL of ethyl acetate (B1210297) and vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Conditions

  • GC System: Gas chromatograph with a capillary column.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C in splitless mode.

  • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS System: Single or triple quadrupole mass spectrometer with electron ionization (EI).

  • Ion Source Temperature: 230°C.

  • Selected Ion Monitoring (SIM) Ions:

    • N-(2,4-Dimethylphenyl)formamide: e.g., m/z 149, 121, 91

    • This compound: e.g., m/z 158, 130, 98

    • Structural Analog IS: To be determined based on the specific analog used.

Visualizing the Workflow and Rationale

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical basis for the superior performance of a deuterated internal standard.

G cluster_workflow Experimental Workflow A Biological Sample B Spike with Internal Standard (Deuterated or Structural Analog) A->B C Sample Preparation (Extraction/Clean-up) B->C D LC-MS/MS or GC-MS Analysis C->D E Data Processing & Quantification D->E G cluster_rationale Rationale for Deuterated Internal Standard Superiority cluster_analyte Analyte cluster_d9 Deuterated IS cluster_analog Structural Analog IS Analyte N-(2,4-Dimethylphenyl)formamide Analyte_Extraction Extraction Behavior Analyte->Analyte_Extraction Analyte_Chroma Chromatographic Behavior Analyte->Analyte_Chroma Analyte_Ionization Ionization Efficiency Analyte->Analyte_Ionization d9_Extraction Extraction Behavior Analyte_Extraction->d9_Extraction Identical Analog_Extraction Extraction Behavior Analyte_Extraction->Analog_Extraction Similar but may differ d9_Chroma Chromatographic Behavior Analyte_Chroma->d9_Chroma Identical Analog_Chroma Chromatographic Behavior Analyte_Chroma->Analog_Chroma Similar but may differ d9_Ionization Ionization Efficiency Analyte_Ionization->d9_Ionization Identical Analog_Ionization Ionization Efficiency Analyte_Ionization->Analog_Ionization Similar but may differ d9 This compound d9->d9_Extraction d9->d9_Chroma d9->d9_Ionization Analog e.g., N-(2,5-dimethylphenyl)formamide Analog->Analog_Extraction Analog->Analog_Chroma Analog->Analog_Ionization

References

Navigating the Lower Limits: A Comparative Guide to the Detection of N-(2,4-Dimethylphenyl)formamide-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and pesticide analysis, understanding the limit of detection (LOD) for analytical standards is paramount for method validation and data integrity. N-(2,4-Dimethylphenyl)formamide-d9 serves as a crucial internal standard for the quantification of its non-deuterated counterpart, a primary metabolite of the widely used acaricide, Amitraz (B1667126). This guide provides a comparative overview of the analytical methodologies used for the detection of N-(2,4-Dimethylphenyl)formamide, outlines a detailed experimental protocol for determining the limit of detection, and presents typical performance data for the prevalent analytical techniques.

While a specific limit of detection for this compound itself is not typically reported—as it is an internal standard added at a known concentration to samples—the LOD of the analytical method for the non-deuterated analyte is a critical performance characteristic. The sensitivity of the method for the target analyte dictates the lowest concentration at which it can be reliably detected.

Performance Comparison of Analytical Methods

The two primary analytical techniques for the determination of N-(2,4-Dimethylphenyl)formamide and other Amitraz metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and specificity, especially for multi-residue analysis in complex matrices.[1][2] GC-MS is also a robust technique, though it may require derivatization for certain analytes to improve volatility and thermal stability.[3][4]

Below is a summary of the typical performance characteristics of these methods for the analysis of N-(2,4-Dimethylphenyl)formamide and related compounds.

Parameter LC-MS/MS GC-MS Alternative Methods (e.g., Immunoassays)
Typical Limit of Detection (LOD) < 10 µg/kg in food matrices[2]~ 2.4 µg/kg (as total 2,4-dimethylaniline (B123086) equivalent)[3][4]Method-dependent, often used for screening
Typical Limit of Quantification (LOQ) 0.005 mg/kg in pears[5][6]0.02 mg/kg (as total amitraz)[3][4]Not typically used for precise quantification
Precision (%RSD) < 20%[2]< 10%[3][4]Variable
Accuracy/Recovery (%) 70 - 115%[2][5]~60-80% (without multiple extractions)[3][4]Qualitative to semi-quantitative
Sample Preparation QuEChERS, Solid Phase Extraction (SPE)[5][7]Hydrolysis and liquid-liquid extraction, SPE[3][4][8]Minimal to no extraction for some formats
Throughput HighModerateVery High
Specificity Very High (MRM mode)High (SIM mode)Can be prone to cross-reactivity

Experimental Protocols

A detailed experimental protocol for determining the limit of detection of N-(2,4-Dimethylphenyl)formamide using LC-MS/MS with a QuEChERS sample preparation method is provided below.

Objective:

To determine the limit of detection (LOD) of N-(2,4-Dimethylphenyl)formamide in a representative food matrix (e.g., pear homogenate) using LC-MS/MS.

Materials and Reagents:
Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Analytical column (e.g., C18, 150 x 2.1 mm, 3.5 µm)

  • Homogenizer

  • Centrifuge

  • Vortex mixer

Procedure:
  • Preparation of Standard Solutions:

    • Prepare a stock solution of N-(2,4-Dimethylphenyl)formamide in acetonitrile (e.g., 100 µg/mL).

    • Prepare a stock solution of this compound in acetonitrile (e.g., 100 µg/mL).

    • Prepare a series of working standard solutions of N-(2,4-Dimethylphenyl)formamide by serial dilution of the stock solution.

    • Prepare a working internal standard solution of this compound (e.g., 1 µg/mL).

  • Sample Preparation (QuEChERS Method): [5][7]

    • Weigh 10 g of homogenized blank pear matrix into a 50 mL centrifuge tube.

    • Spike the blank matrix with decreasing concentrations of the N-(2,4-Dimethylphenyl)formamide working standard solutions to prepare samples at levels expected to be near the LOD. Prepare at least 7 replicates of a blank sample.

    • Add 10 mL of acetonitrile.

    • Add a known amount of the internal standard working solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium hydrogen citrate).

    • Shake vigorously for 1 minute and centrifuge.

    • Take an aliquot of the supernatant and transfer it to a dispersive solid-phase extraction (dSPE) tube containing PSA and MgSO₄.

    • Vortex for 30 seconds and centrifuge.

    • The resulting supernatant is ready for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid

      • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid

      • Gradient elution suitable for the separation of the analyte.

      • Flow rate: 0.3 mL/min

      • Injection volume: 5 µL

    • MS/MS Conditions (Multiple Reaction Monitoring - MRM):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitor at least two MRM transitions for N-(2,4-Dimethylphenyl)formamide and one for the d9 internal standard.

  • Determination of the Limit of Detection (LOD):

    • The LOD can be determined using several methods, with the signal-to-noise ratio being a common approach for chromatographic methods.[9][10]

    • Signal-to-Noise (S/N) Ratio Method:

      • Analyze the spiked samples at concentrations approaching the expected LOD.

      • Determine the signal height of the analyte peak and the noise of the baseline in a region close to the analyte peak.

      • The LOD is the concentration at which the signal-to-noise ratio is approximately 3:1.[9][10]

    • Calibration Curve Method:

      • Generate a calibration curve in the low concentration range.

      • The LOD can be calculated using the formula: LOD = 3.3 * (σ / S), where σ is the standard deviation of the response (e.g., the standard deviation of the y-intercepts of regression lines) and S is the slope of the calibration curve.[11]

Visualizing the Workflow and Metabolic Pathway

To better illustrate the processes involved, the following diagrams have been generated.

LOD_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation start Start: Blank Matrix spike Spike with Analyte and Internal Standard start->spike extract QuEChERS Extraction spike->extract cleanup Dispersive SPE Cleanup extract->cleanup final_extract Final Extract cleanup->final_extract lcms LC-MS/MS Analysis (MRM) final_extract->lcms data Acquire Signal and Noise Data lcms->data calc Calculate S/N Ratio or use Calibration Curve data->calc lod Determine LOD (S/N ≈ 3:1) calc->lod

Experimental workflow for LOD determination.

Amitraz_Metabolism Amitraz Amitraz DMPF N-(2,4-Dimethylphenyl)-N'-methylformamidine (DMPF) Amitraz->DMPF Metabolism DMF N-(2,4-Dimethylphenyl)formamide (DMF) DMPF->DMF Metabolism DMA 2,4-Dimethylaniline (DMA) DMPF->DMA Hydrolysis DMF->DMA Hydrolysis

References

Navigating Precision: A Comparative Guide to the Linearity of Deuterated Internal Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comparative overview of the linearity of calibration curves for deuterated internal standards, with a focus on N-(2,4-Dimethylphenyl)formamide-d9, a key tool in the analysis of the pesticide Amitraz and its metabolites.

Stable isotope-labeled internal standards, particularly deuterated compounds, are the gold standard in quantitative mass spectrometry. Their chemical and physical properties closely mimic those of the target analyte, allowing for effective correction of variations during sample preparation and analysis. A critical performance characteristic of any analytical method is the linearity of the calibration curve, which demonstrates the proportional relationship between the instrument response and the concentration of the analyte over a defined range.

While this compound is a widely used internal standard, specific data on the linearity of its own calibration curve is not always readily available in published literature. Method validation studies typically focus on the performance of the target analyte's calibration curve. However, by examining data from analogous deuterated internal standards used in similar applications, we can establish a strong understanding of the expected performance of this compound.

Performance Comparison of Deuterated Internal Standards

The following table summarizes the linearity data for various deuterated internal standards used in quantitative analytical methods. This comparative data highlights the typical performance that can be expected from a well-optimized method utilizing a deuterated internal standard like this compound.

Internal StandardAnalyte(s)MethodCalibration RangeCorrelation Coefficient (r²)Reference
d6-deuterated metaboliteAmitraz metaboliteGC-MS0 - 500 ng/mL> 0.99[1]
Imidacloprid-d4ImidaclopridLC-MS/MSNot Specified> 0.99 (implied)[2]
Atrazine-d5, Diuron-d6646 PesticidesLC-MS/MS0.002 - 0.1 mg/kgNot Specified[3]
Deuterated TestosteroneTestosteroneLC-MS/MS0.1 - 20 ng/mLNot Specified[4]

Note: The correlation coefficient is a measure of how well the calibration curve fits the linear regression model, with a value closer to 1.0 indicating a better fit.

Experimental Protocols

A robust and well-documented experimental protocol is the foundation of reproducible quantitative analysis. Below is a typical workflow for the analysis of a target analyte using a deuterated internal standard such as this compound.

Sample Preparation
  • Spiking: A known amount of the deuterated internal standard (e.g., this compound) is added to all samples, calibration standards, and quality control samples at the beginning of the preparation process.

  • Extraction: The target analyte and the internal standard are extracted from the sample matrix using an appropriate technique, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Concentration and Reconstitution: The extracted solution is typically evaporated to dryness and then reconstituted in a suitable solvent for injection into the analytical instrument.

Instrumental Analysis (LC-MS/MS)
  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph (LC) to separate the analyte and internal standard from other matrix components.

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key stages of quantitative analysis using a deuterated internal standard and the logical relationship in establishing a calibration curve.

Quantitative_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Sample Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Extraction (LLE/SPE) Spike->Extraction Concentration Concentration & Reconstitution Extraction->Concentration LC_Separation LC Separation Concentration->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Peak_Integration Peak Integration MSMS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification Calibration_Curve_Logic cluster_Inputs Inputs cluster_Process Process cluster_Output Output Known_Concentrations Known Concentrations of Analyte in Calibration Standards Plotting Plot Peak Area Ratio vs. Concentration Known_Concentrations->Plotting Instrument_Response Measured Analyte/IS Peak Area Ratios Instrument_Response->Plotting Linear_Regression Perform Linear Regression Plotting->Linear_Regression Calibration_Equation Calibration Equation (y = mx + c) Linear_Regression->Calibration_Equation R_Squared Correlation Coefficient (r²) Linear_Regression->R_Squared

References

Safety Operating Guide

Proper Disposal of N-(2,4-Dimethylphenyl)formamide-d9: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N-(2,4-Dimethylphenyl)formamide-d9. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.

This compound, a deuterated analog of N-(2,4-Dimethylphenyl)formamide, requires careful handling and disposal due to its potential hazards. While specific data for the deuterated form is limited, the disposal procedures should be handled with the same precautions as the parent compound, which is known to be flammable, toxic, and an environmental hazard.[1][2] Adherence to institutional and local regulations is paramount.

I. Hazard Identification and Safety Data Summary

Before handling, it is crucial to be aware of the hazards associated with N-(2,4-Dimethylphenyl)formamide and its analogs. The following table summarizes the key safety information based on available Safety Data Sheets (SDS) for the non-deuterated compound.

Hazard CategoryGHS ClassificationPrecautionary Statements
Physical Hazards Flammable Liquid and Vapour (Category 3)[1]P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1] P233: Keep container tightly closed.[1] P240: Ground and bond container and receiving equipment.[1]
Health Hazards Acute Toxicity, Oral (Category 3)[2]P301+P316: IF SWALLOWED: Get emergency medical help immediately.[2]
Harmful in contact with skin or if inhaled (Category 4)[1]P261: Avoid breathing mist or vapours.[1] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]
Serious Eye Irritation (Category 2A)[1][3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Germ Cell Mutagenicity (Suspected, Category 2)[2]P201: Obtain special instructions before use.[1] P202: Do not handle until all safety precautions have been read and understood.[1]
Reproductive Toxicity (May damage fertility or the unborn child, Category 1B)[1]P201: Obtain special instructions before use.[1] P308+P313: IF exposed or concerned: Get medical advice/ attention.[1]
Environmental Hazards Toxic to aquatic life with long lasting effects (Category 2)[2]P273: Avoid release to the environment.[2] P391: Collect spillage.[2]

II. Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]

  • Ensure an eyewash station and safety shower are readily accessible.[3]

  • Avoid all personal contact with the chemical.[5]

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or with general laboratory waste.[1]

  • Collect waste this compound, including any contaminated materials (e.g., pipette tips, paper towels), in a designated, properly labeled, and sealed waste container.

  • The container should be made of a material compatible with the chemical and clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Keep the waste container closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and halogens.[4]

3. Preparing for Disposal:

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.

  • Fill out all necessary waste disposal forms as required by your institution.

  • Ensure the waste container is securely sealed and the exterior is clean and free of contamination before transport.

4. Final Disposal:

  • Arrange for a licensed hazardous waste disposal company to collect the waste. This is typically coordinated through your institution's EHS department.

  • The final disposal method will be determined by the waste disposal facility but is likely to involve incineration at a permitted facility.[6]

III. Emergency Procedures

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the designated hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department immediately.[1]

  • Personal Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[1][4]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood 2. Work in Chemical Fume Hood ppe->fume_hood collect_waste 3. Collect Waste in Designated Hazardous Waste Container fume_hood->collect_waste label_container 4. Label Container Correctly 'Hazardous Waste' 'this compound' collect_waste->label_container store_waste 5. Store Container in a Safe, Ventilated Area label_container->store_waste contact_ehs 6. Contact Institutional EHS for Pickup store_waste->contact_ehs disposal 7. Licensed Professional Disposal (e.g., Incineration) contact_ehs->disposal

References

Essential Safety and Logistics for Handling N-(2,4-Dimethylphenyl)formamide-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This guide provides essential, immediate safety and logistical information for handling N-(2,4-Dimethylphenyl)formamide-d9, including detailed operational and disposal plans to foster a secure and efficient research environment.

Hazard Identification and Classification

N-(2,4-Dimethylphenyl)formamide, the non-deuterated parent compound, is classified with the following hazards.[1] It is prudent to handle the deuterated form, this compound, with the same precautions.

Hazard ClassGHS Hazard Statement
Acute toxicity, oralH301: Toxic if swallowed
Germ cell mutagenicityH341: Suspected of causing genetic defects
Hazardous to the aquatic environment, long-term hazardH411: Toxic to aquatic life with long lasting effects

A solution of the compound in acetonitrile (B52724) is considered a flammable liquid and vapor, harmful if inhaled, and causes serious eye and skin irritation.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is critical to mitigate exposure risks. The recommended PPE levels are based on the potential hazards of the compound and are in line with standard laboratory safety protocols.[3][4][5][6]

PPE CategoryEquipment SpecificationRationale
Hand Protection Nitrile rubber glovesProvides sufficient protection against formamides.[7]
Eye and Face Protection Tightly fitting safety goggles and a face shieldProtects against splashes and vapors.[7]
Skin and Body Protection Chemical-resistant lab coat, long pants, and closed-toe shoesPrevents skin contact with potential spills.
Respiratory Protection Use in a chemical fume hoodEnsures adequate exhaust ventilation to avoid inhalation of vapors.[7] If a fume hood is not available, a full-face air-purifying respirator may be necessary.[4]

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of this compound, particularly its isotopic purity, and to ensure the safety of laboratory personnel.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed with caution Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Transfer_Compound Transfer Compound Under Inert Atmosphere (if possible) Prepare_Hood->Transfer_Compound Perform_Experiment Perform Experiment Transfer_Compound->Perform_Experiment Segregate_Waste Segregate Waste Perform_Experiment->Segregate_Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Store_Waste Store Waste in Designated Area Label_Waste->Store_Waste Dispose_Waste Dispose of Waste via Approved Channels Store_Waste->Dispose_Waste

Caption: Workflow for Handling this compound

Storage Conditions

To prevent degradation and maintain isotopic purity, special storage conditions are necessary for deuterated compounds.[8][9]

ParameterRecommendationRationale
Temperature Store in a cool, dry, and well-ventilated place.[10][11] For long-term storage, refrigeration at -20°C is often recommended.[8]Minimizes degradation and maintains stability.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[8]Prevents oxidation and contamination.
Light Protect from light by storing in amber vials or in the dark.[8]Prevents photodegradation.
Container Keep container tightly closed.Prevents absorption of atmospheric moisture.

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment. All waste containing this compound should be treated as hazardous.

Waste Segregation and Collection
  • Segregate Waste : Collect waste containing this compound separately from other waste streams. Halogenated and non-halogenated solvent wastes should be collected in distinct containers.[12]

  • Container : Use a designated, properly labeled, and tightly closed container for waste collection.[7][12]

  • Labeling : Clearly label the waste container with its contents, including the full chemical name and any associated hazards.[12]

  • Storage : Store the waste container in a designated, well-ventilated area, away from incompatible materials.[7]

Disposal Procedure
  • Contact Environmental Health and Safety (EHS) : All chemical waste must be disposed of through your institution's EHS office or an approved waste disposal contractor.[13][14]

  • Do Not Dispose Down the Drain : Due to its toxicity to aquatic life, this compound should not be disposed of down the sanitary sewer.[1][13]

  • Empty Containers : Empty containers that held the compound should be managed as hazardous waste unless they have been triple-rinsed, with the rinsate collected as hazardous waste.[12]

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring both personal safety and the integrity of their experimental work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.